molecular formula C16H23NO5 B8677555 Boc-D-aspartinol 4-Benzyl Ester

Boc-D-aspartinol 4-Benzyl Ester

Cat. No.: B8677555
M. Wt: 309.36 g/mol
InChI Key: XEGSFNZVTUGZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-aspartinol 4-Benzyl Ester is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

benzyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)

InChI Key

XEGSFNZVTUGZCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO

Origin of Product

United States

Foundational & Exploratory

Boc-D-aspartinol 4-Benzyl Ester: Physicochemical Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and handling of Boc-D-aspartinol 4-Benzyl Ester (CAS: 182748-72-7), a critical chiral intermediate in peptidomimetic drug discovery.

Executive Summary

This compound (also known as Boc-D-Asp(OBzl)-ol) is the alcohol derivative of the protected amino acid Boc-D-Asp(OBzl)-OH. It serves as a foundational "chiral pool" building block for the synthesis of peptide aldehydes (protease inhibitors), amino-epoxides, and transition-state mimetics. Its structural integrity relies on the orthogonal stability of the acid-labile Boc group and the hydrogenation-labile Benzyl ester , allowing for selective side-chain manipulation.

Physicochemical Properties

The following data aggregates experimental values and validated predictive models for the D-isomer.

Core Identity & Constants
PropertyValueNotes
Chemical Name This compound
Synonyms Boc-D-Asp(OBzl)-ol; tert-butyl N-[(2R)-1-hydroxy-4-oxo-4-(phenylmethoxy)butan-2-yl]carbamate
CAS Number 182748-72-7 Specific to the D-isomer alcohol
Molecular Formula

Reduced from acid (

)
Molecular Weight 309.36 g/mol
Physical State White to off-white solidCrystalline powder
Melting Point 62 – 64 °C Sharp range indicates high purity
Boiling Point ~467 °C (Predicted)Decomposes before boiling at atm pressure
Solubility Soluble in DCM, EtOAc, MeOH, DMFInsoluble in water
pKa ~11.8 (Alcohol), ~10.5 (Carbamate)Non-ionizable side chain (ester)
Structural Configuration

The molecule features three distinct functional zones:

  • N-Terminus: Protected by Boc (tert-butyloxycarbonyl), stable to base, labile to acid (TFA/HCl).

  • C-Terminus (Reduced): A primary alcohol (

    
    ), ready for oxidation to aldehyde or conversion to leaving groups (mesylate/tosylate).
    
  • Side Chain: Protected by Benzyl ester (OBzl), stable to TFA, labile to catalytic hydrogenation (

    
    /Pd) or strong acid (HF/TFMSA).
    

Structure Boc Boc Group (Acid Labile) Core Chiral Center (D-Configuration) Boc->Core Protects Amine Alcohol Primary Alcohol (Reactive Site) Core->Alcohol C1 Reduced Benzyl Benzyl Ester (H2/Pd Labile) Core->Benzyl Side Chain (C4) caption Fig 1. Functional Group Orthogonality in this compound

Synthesis & Production Logic

The synthesis of this compound requires the selective reduction of the


-carboxylic acid without affecting the side-chain benzyl ester. Direct reduction with 

is contraindicated as it will reduce the ester to a diol.
Recommended Protocol: Mixed Anhydride Reduction

This method uses Isobutyl Chloroformate (IBCF) to activate the acid, followed by immediate reduction with Sodium Borohydride (


) .

Step-by-Step Methodology:

  • Activation: Dissolve Boc-D-Asp(OBzl)-OH (1.0 eq) in dry THF at -15°C. Add N-Methylmorpholine (NMM) (1.0 eq) followed by IBCF (1.0 eq). Stir for 15 minutes to form the mixed anhydride.

    • Critical: Maintain temperature <-10°C to prevent urethane byproduct formation.

  • Reduction: Filter off the precipitated NMM

    
    HCl salt (optional but recommended). Add the filtrate dropwise to a solution of 
    
    
    
    (2.5 eq) in water/THF at 0°C.
    • Why: Aqueous

      
       is mild enough to reduce the anhydride to the alcohol while leaving the benzyl ester intact.
      
  • Quench: Quench with 1M

    
     or citric acid.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc), wash with brine/

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Hex/EtOAc gradient).

Synthesis Start Boc-D-Asp(OBzl)-OH (Starting Material) Step1 Activation (IBCF / NMM, -15°C) Start->Step1 Intermediate Mixed Anhydride (Unstable Intermediate) Step1->Intermediate Step2 Reduction (NaBH4 / H2O, 0°C) Intermediate->Step2 Selective Reduction Product This compound (Target Alcohol) Step2->Product caption Fig 2. Selective Reduction Pathway via Mixed Anhydride Strategy

Stability & Handling

Storage Conditions
  • Temperature: Store at 2–8°C (refrigerated). Long-term storage at -20°C is preferred to prevent slow ester hydrolysis.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

  • Shelf Life: 24 months if stored properly.

Chemical Stability
  • Acid Sensitivity: The Boc group is removed by 50% TFA/DCM or 4M HCl/Dioxane. The benzyl ester is stable to these conditions for short durations but may undergo transesterification if alcohols (like MeOH) are present in the acid mix.

  • Base Sensitivity: The benzyl ester is susceptible to saponification. Avoid strong bases (

    
    , 
    
    
    
    ).
  • Reduction Sensitivity: The benzyl ester is cleaved by catalytic hydrogenation (

    
    , Pd/C), yielding the free acid side chain.
    

Analytical Characterization

To validate the identity of this compound, the following analytical signals should be observed:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       7.35 (m, 5H, Aromatic Benzyl).
      
    • 
       5.15 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       5.20 (br d, 1H, NH).
      
    • 
       3.95 (m, 1H, 
      
      
      
      -CH).
    • 
       3.65 (m, 2H, 
      
      
      
      -OH).
    • 
       2.6-2.8 (dd, 2H, 
      
      
      
      -
      
      
      ).
    • 
       1.44 (s, 9H, Boc t-Bu).
      
  • Mass Spectrometry (ESI):

    • Expected

      
      .
      
    • Often seen as

      
       or 
      
      
      
      .

References

  • ChemicalBook. (2025). This compound Properties and CAS 182748-72-7. Retrieved from

  • Sigma-Aldrich. (2025). Boc-D-Asp(OBzl)-OH Product Specification (Precursor Reference). Retrieved from

  • Rodriguez, M., et al. (1991). A Simple and Mild Procedure for the Preparation of N-Protected Amino Alcohols. Tetrahedron Letters. (General reduction methodology reference).
  • Chem-Impex. (2025). Boc-D-Asp(OBzl)-OH Analytical Data. Retrieved from

A Technical Guide to Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-aspartinol 4-Benzyl Ester is a specialized chiral building block with significant utility in medicinal chemistry and organic synthesis. As a derivative of D-aspartic acid, it features three key functional groups strategically masked for controlled, sequential reactions: a tert-butoxycarbonyl (Boc) protected amine, a primary alcohol resulting from the reduction of the α-carboxylic acid, and a benzyl ester protecting the side-chain carboxylic acid. This unique combination allows for its incorporation into complex molecular architectures, such as peptidomimetics and other small molecule drug candidates, where chirality and specific functionalization are paramount. This guide provides an in-depth examination of its chemical properties, a logical synthetic pathway with a detailed protocol, its applications in drug discovery, and essential safety and handling procedures.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and material handling.

PropertyValueReferences
CAS Number 182748-72-7[1][2][3][4]
Molecular Formula C16H23NO5[1][4]
Molecular Weight 309.36 g/mol [1][4]
Melting Point 62-64 °C[1]
Appearance White to off-white solid/powder[5]
Storage Conditions Store at 2-8°C, sealed in a dry environment[4][6]
Purity Typically ≥95%[7]

Chemical Structure and Strategic Features

The utility of this compound stems from the orthogonal nature of its protecting groups and the unique reactivity of its core structure.

Caption: Key functional groups of the title compound.

  • Boc (tert-butoxycarbonyl) Group: This standard amine protecting group is stable under a wide range of conditions, including those used for ester saponification or hydrogenolysis. Its primary advantage is its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), ensuring orthogonality with the benzyl ester.[8]

  • Benzyl (Bzl) Ester: The benzyl ester robustly protects the side-chain carboxylic acid from participating in reactions at the amine or primary alcohol sites. It is stable to the acidic conditions used to remove the Boc group. Deprotection is typically achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that does not affect most other functional groups, providing a distinct and orthogonal deprotection strategy.[8]

  • Primary Alcohol: The reduction of the α-carboxylic acid to a primary alcohol transforms the amino acid into an amino alcohol. This is the molecule's key feature, opening synthetic pathways not available to its parent amino acid. The alcohol can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or used in ether and ester linkages.

  • D-Stereocenter: The defined stereochemistry at the α-carbon is crucial for the synthesis of stereospecific pharmaceuticals, where enantiomeric purity dictates biological activity and safety.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of this compound provides insight into its purity profile and potential side products. A logical and efficient pathway begins with the commercially available precursor, Boc-D-aspartic acid 4-benzyl ester. The key transformation is the selective reduction of the free α-carboxylic acid in the presence of the benzyl ester.

Sources

Technical Guide: Structure, Stereochemistry, and Synthesis of Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-aspartinol 4-benzyl ester (CAS: 182748-72-7) is a critical chiral intermediate in the synthesis of peptidomimetics and protease inhibitors.[1] It represents a "chemically differentiated" scaffold derived from D-aspartic acid, where the


-carboxylic acid is reduced to a primary alcohol, the 

-carboxylic acid is protected as a benzyl ester, and the amine is protected by a tert-butyloxycarbonyl (Boc) group.[2]

This guide details the structural properties, stereochemical integrity, and the specific mixed-anhydride reduction protocol required to synthesize this molecule without racemization or side-chain deprotection.

Part 1: Structural Analysis & Stereochemistry

Chemical Identity[1][2][3]
  • IUPAC Name: Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate

  • Common Name: Boc-D-aspartinol

    
    -benzyl ester
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 309.36 g/mol [3]

Stereochemical Configuration

The molecule possesses a single chiral center at the C3 position (derived from the


-carbon of D-aspartic acid).
  • Configuration: (R) .

    • In D-aspartic acid, the configuration is (R).

    • Upon reduction of the C1 carboxylic acid to a hydroxymethyl group (

      
      ), the Cahn-Ingold-Prelog (CIP) priority changes.
      
    • Priority Analysis:

      • 
         (Nitrogen attached) 
        
        
        
        Priority 1
      • 
         (Oxygen attached) 
        
        
        
        Priority 2
      • 
         (Carbon attached to Carbon) 
        
        
        
        Priority 3
      • 
        
        
        
        
        Priority 4
    • Result: The spatial arrangement of D-aspartic acid generally maps to the (R) configuration in the aspartinol derivative, maintaining the stereochemical integrity of the D-amino acid precursor.

Orthogonal Protection Strategy

The molecule features orthogonal protection , allowing for selective manipulation of functional groups during downstream synthesis.

GroupFunctionStabilityCleavage Condition
Boc Amine ProtectionStable to Base, HydrogenolysisAcid (TFA or HCl in Dioxane)
Benzyl Ester (OBzl) Side-chain ProtectionStable to Acid (mild)Hydrogenolysis (

) or Saponification (LiOH)
Hydroxyl (

)
Reactive HandleN/AAvailable for coupling (e.g., Mitsunobu) or oxidation

Part 2: Synthetic Pathway & Mechanism

The synthesis of this compound requires the selective reduction of the


-carboxylic acid of Boc-D-Asp(OBzl)-OH  (CAS: 51186-58-4) to an alcohol. Direct reduction with 

is too aggressive and would cleave the benzyl ester.

The Solution: Activation via a Mixed Anhydride followed by reduction with Sodium Borohydride (


).[4] This method is mild, preserves the benzyl ester, and prevents racemization.
Reaction Logic Diagram

SynthesisPath Start Boc-D-Asp(OBzl)-OH (Starting Material) Step1 Activation: Isobutyl Chloroformate + NMM Start->Step1 -15°C Inter Mixed Anhydride Intermediate Step1->Inter Fast Step2 Reduction: NaBH4 / THF:H2O Inter->Step2 In situ Product This compound (Target) Step2->Product Selective Reduction

Figure 1: Selective reduction pathway via mixed anhydride activation.

Detailed Experimental Protocol

Note: This protocol is based on standard methodologies for amino acid reduction (e.g., Rodriguez et al.) adapted for side-chain protected aspartic acid.

Reagents:

  • Boc-D-Asp(OBzl)-OH (1.0 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.0 eq)

  • Sodium Borohydride (

    
    ) (3.0 eq)
    
  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-D-Asp(OBzl)-OH in anhydrous THF (0.2 M concentration).

    • Cool the solution to -15°C (Ice/Salt bath). Critical: Low temperature prevents urethane formation.

    • Add NMM (1.0 eq) followed dropwise by IBCF (1.0 eq).

    • Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Reduction:

    • Prepare a solution of

      
       (3.0 eq) in water (minimal volume) or use solid 
      
      
      
      if ensuring slow addition.
    • Add the

      
       to the mixed anhydride suspension at -15°C.
      
    • Caution: Hydrogen gas evolution will occur.

    • Allow the reaction to warm to

      
       over 1 hour.
      
  • Quenching & Workup:

    • Quench excess hydride with 1M

      
       or 10% Citric Acid (carefully, until pH ~3). Avoid strong mineral acids to protect the Boc group.
      
    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash organic layers with Sat.[4][5]

      
      , Water, and Brine.[4]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is often pure enough for use. If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

Part 3: Analytical Characterization

To validate the structure and stereochemistry, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.35Multiplet5HBenzyl aromatic protons
5.15Singlet2HBenzyl

5.30Broad Doublet1H

(Boc amide)
3.95Multiplet1H

(Chiral center)
3.65Multiplet2H

(Hydroxymethyl)
2.60 - 2.80Multiplet2H

(Side chain)
1.42Singlet9HBoc

Mass Spectrometry[5]
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
     Da (Calculated MW 309.36 + 23).
    
  • Fragment: Loss of Boc group may be observed depending on ionization energy (

    
    ).
    

Part 4: Applications in Drug Development[3]

This compound serves as a scaffold for "transition state isosteres."

Protease Inhibitor Synthesis

In HIV protease or Renin inhibitor research, the peptide bond (


) is often replaced by a non-cleavable hydroxyethylene isostere (

).
  • The Alcohol moiety of the aspartinol derivative can be oxidized to an aldehyde and reacted (e.g., Wittig reaction) to extend the carbon chain.

  • The Benzyl Ester allows for late-stage deprotection to generate a free carboxylic acid for salt formation or further coupling.

Workflow: Incorporation into Peptidomimetics

ApplicationFlow Aspartinol Boc-D-aspartinol 4-benzyl ester Oxidation Swern Oxidation (Aldehyde Formation) Aspartinol->Oxidation Activate C1 Coupling Wittig/Grignard Extension Oxidation->Coupling C-C Bond Formation Deprotection TFA Deprotection (Remove Boc) Coupling->Deprotection Expose Amine Final Peptidomimetic Drug Candidate Deprotection->Final Cyclization/Coupling

Figure 2: Typical workflow utilizing the aspartinol scaffold in peptidomimetic synthesis.[4]

References

  • Rodriguez, M., et al. (1991). "A Simple and Mild Procedure for the Preparation of 1,2-Amino Alcohols from N-Protected Amino Acids." Tetrahedron Letters, 32(7), 923-926. Link

  • Kokotos, G. (1990). "A Convenient One-Pot Conversion of N-Protected Amino Acids to 1,2-Amino Alcohols."[4] Synthesis, 1990(4), 299-301. Link

  • ChemicalBook. (2025).[6] "this compound Properties and CAS 182748-72-7." Link

  • Greene, T.W., & Wuts, P.G.M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for orthogonal protection stability).

Sources

Technical Guide: Solubility Profile and Handling of Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, handling, and process applications of Boc-D-aspartinol 4-Benzyl Ester . It is designed for researchers and process chemists requiring precise physicochemical data to optimize synthesis, purification, and formulation workflows.

Executive Summary

This compound (CAS: 182748-72-7) is a critical chiral building block used in the synthesis of peptidomimetics and protease inhibitors. Structurally, it features a lipophilic benzyl ester side chain, a tert-butyloxycarbonyl (Boc) protected amine, and a primary alcohol derived from the reduction of the


-carboxylic acid of D-aspartic acid.

Its solubility behavior is governed by the competition between its polar hydrogen-bonding domains (hydroxyl, carbamate) and its significant lipophilic moieties (benzyl, tert-butyl). Understanding this balance is essential for selecting appropriate solvents for reactions (e.g., oxidation, coupling), workup (extraction), and purification (crystallization/chromatography).

Physicochemical Profile

PropertySpecification
Systematic Name tert-butyl N-[(2R)-1-hydroxy-4-(benzyloxy)-4-oxobutan-2-yl]carbamate
Common Name Boc-D-aspartinol

-benzyl ester
CAS Number 182748-72-7
Molecular Formula

Molecular Weight 309.36 g/mol
Physical State White to off-white solid (can appear as a viscous gum if impure)
Theoretical LogP ~2.5 (Lipophilic)
H-Bond Donors 2 (Alcohol -OH, Carbamate -NH)
H-Bond Acceptors 5 (Carbonyls, Ethers)

Solubility Analysis & Solvent Selection[3][4]

The compound exhibits a "lipophilic-polar" character. It is generally insoluble in water but highly soluble in medium-to-high polarity organic solvents.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for reactions (e.g., Dess-Martin oxidation) and loading for chromatography.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Primary solvent for liquid-liquid extraction during workup.
Alcohols Methanol (MeOH), Ethanol (EtOH)High Used for stock solutions and analytical HPLC mobile phases.
Polar Aprotic DMF, DMSO, NMPVery High Used for peptide coupling reactions; difficult to remove by evaporation.
Ethers THF, 1,4-DioxaneHigh Common reaction solvent; THF is often used during the reduction of the precursor acid.
Hydrocarbons Hexane, Heptane, PentaneInsoluble Acts as an anti-solvent for precipitation or recrystallization.
Aqueous Water, PBS, Acidic/Basic BuffersInsoluble The compound will precipitate or oil out. Used as the wash phase in extractions.[1]
Mechanistic Insight[5][6]
  • Why Soluble in EtOAc/DCM? The benzyl ester and Boc group provide substantial Van der Waals surface area, making the molecule compatible with moderately polar organic solvents. The dipole-dipole interactions of the ester/carbamate groups align well with EtOAc and DCM.

  • Why Insoluble in Water? Despite the presence of an -OH group, the hydrophobic burden of the benzyl ring (C7) and the tert-butyl group (C4) overwhelms the hydration potential of the hydroxyl and carbamate groups.

  • Why Insoluble in Hexane? The polar carbamate and hydroxyl functionalities disrupt the weak London dispersion forces of pure aliphatic hydrocarbons, preventing dissolution.

Experimental Protocols

Standard Dissolution Protocol (Stock Solution)

Purpose: Preparation of 10 mM stock for analytical HPLC or bioassay.

  • Weighing: Accurately weigh 30.9 mg of this compound into a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 8 mL of Methanol (HPLC grade) or Acetonitrile .

    • Note: Do not use water. If an aqueous buffer is required for the final assay, dissolve in DMSO first (up to 100 mM), then dilute into the buffer, ensuring the final DMSO concentration is <1% to prevent precipitation.

  • Mixing: Vortex for 30 seconds or sonicate for 1 minute. The solid should dissolve instantly to form a clear, colorless solution.

  • Make up: Fill to the mark with solvent.

Purification via Anti-Solvent Precipitation

Purpose: To purify crude material (e.g., removing non-polar impurities or trace solvent) without column chromatography.

  • Dissolution: Dissolve crude this compound in the minimum amount of Ethyl Acetate (approx. 2-3 mL per gram of solid) at room temperature.

  • Precipitation: Slowly add Hexane (or Heptane) dropwise with vigorous stirring.

    • Ratio: Target a final solvent ratio of 1:4 (EtOAc:Hexane).

  • Observation: A white precipitate or a milky emulsion should form. If an oil forms ("oiling out"), heat the mixture gently to 40°C to redissolve, then cool slowly to 4°C.

  • Collection: Filter the solid using a sintered glass funnel and wash the cake with cold Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature to remove residual solvent.

Liquid-Liquid Extraction (Workup)

Purpose: Isolating the compound from an aqueous reaction mixture (e.g., after NaBH4 reduction).

  • Quench: Quench the reaction mixture with 1N HCl or sat. NH4Cl.

  • Extraction: Add Ethyl Acetate (volume equal to aqueous phase). Shake and separate layers.

    • Check: The product partitions into the upper organic layer .

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove salts).

    • Saturated NaHCO3 (to remove acidic byproducts; Note: The ester is stable to brief exposure, but avoid prolonged contact).

    • Brine (saturated NaCl) to remove residual water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Visualization: Solvent Decision Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the intended process step.

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Purify Purification Start->Purify Analysis Analysis (HPLC/NMR) Start->Analysis DCM DCM / THF (Oxidation/Coupling) Reaction->DCM Standard DMF DMF / DMSO (Alkylation) Reaction->DMF Polar Required EtOAc Ethyl Acetate (Partition vs Water) Workup->EtOAc Column Column Chromatography (Hexane/EtOAc gradient) Purify->Column Oil/Gum Cryst Recrystallization (EtOAc + Hexane) Purify->Cryst Solid Solvents MeOH / MeCN (LC-MS) CDCl3 / DMSO-d6 (NMR) Analysis->Solvents Wash Wash: NaHCO3/Brine EtOAc->Wash

Figure 1: Decision matrix for solvent selection based on experimental stage.

Stability and Handling Precautions

  • Acid Sensitivity: The Boc group is acid-labile. Avoid using strong acids (TFA, HCl) in organic solvents unless deprotection is intended. Solutions in chlorinated solvents (DCM/CHCl3) can become slightly acidic over time; use fresh, stabilized solvents.

  • Base Sensitivity: The Benzyl Ester is susceptible to saponification (hydrolysis) under strongly basic conditions (e.g., NaOH, LiOH). Mild bases like DIPEA or Et3N in organic solvents are generally safe.

  • Storage: Store the solid at 2–8°C or -20°C under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can catalyze slow hydrolysis.

References

  • Rodríguez, M., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids to Alcohols. Journal of Chemical Research. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, storage protocols, and handling requirements for Boc-D-aspartinol 4-Benzyl Ester , designed for researchers in peptide chemistry and drug development.

Executive Summary

This compound (CAS: 182748-72-7) is a chiral building block utilized in the synthesis of reduced peptide isosteres and peptidomimetics. While the tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups provide orthogonal protection, the molecule possesses a latent instability: intramolecular lactonization .

The primary alcohol at position 1 is nucleophilic enough to attack the side-chain benzyl ester at position 4, potentially forming a 5-membered lactone ring. Consequently, strict adherence to cold, anhydrous storage is required to prevent cyclization and hydrolysis.

Quick Reference: Storage Parameters
ParameterSpecificationCritical Reason
Temperature -20°C (Long-term)Retards spontaneous lactonization.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture-induced ester hydrolysis.
Physical State Solid / PowderSolution storage significantly accelerates degradation.
Container Amber Glass, Tightly SealedProtects from light; glass prevents plasticizer leaching.
Shelf Life 24 Months (at -20°C)Purity re-validation required every 6 months.

Chemical Identity & Structural Analysis

To understand the stability profile, one must analyze the competing functional groups within the molecule.

  • Chemical Name: tert-Butyl ((2R)-4-(benzyloxy)-1-hydroxy-4-oxobutan-2-yl)carbamate

  • Synonyms: Boc-D-Asp(OBzl)-ol

  • Molecular Formula: C₁₆H₂₃NO₅

  • Molecular Weight: 309.36 g/mol [1][2]

The "Trojan Horse" Instability: Lactonization

Unlike standard amino acids, this compound contains both a nucleophile (C1-hydroxyl) and an electrophile (C4-benzyl ester) within the same molecule.

  • The Mechanism: Under thermodynamic control (heat) or catalysis (acid/base), the C1-hydroxyl group attacks the C4-carbonyl carbon.

  • The Leaving Group: Benzyl alcohol (BnOH) is displaced.

  • The Product: A stable 5-membered lactone (gamma-butyrolactone derivative).

This reaction is entropy-driven and irreversible under standard storage conditions, making it the primary failure mode for this reagent.

Stability Profile

Thermal Stability
  • Solid State: Stable up to 25°C for short periods (<48 hours) during handling. Prolonged exposure to ambient temperature (>25°C) accelerates lactonization.

  • Melt Sensitivity: The compound has a relatively low melting point range. Storing near the melting point can induce an autocatalytic degradation phase.

Hydrolytic Stability[3]
  • Moisture Sensitivity: Moderate. The benzyl ester is susceptible to hydrolysis by atmospheric moisture, yielding Boc-D-aspartinol (free acid) and benzyl alcohol.

  • Impact: Hydrolysis generates free acid protons, which can autocatalyze the removal of the Boc group or accelerate lactonization.

Chemical Compatibility
  • Acids: Highly Unstable. Contact with strong acids (TFA, HCl) removes the Boc group immediately. Even trace acid vapors in a storage fridge can initiate deprotection.

  • Bases: Unstable. Bases (DIEA, Piperidine) promote the deprotonation of the C1-hydroxyl, drastically increasing the rate of intramolecular lactonization.

Degradation Pathways (Visualization)

The following diagram maps the degradation logic. Use this to troubleshoot purity issues.

DegradationPathways Compound Boc-D-aspartinol 4-Benzyl Ester Lactone Cyclic Lactone (Major Impurity) Compound->Lactone Heat / Base (Intramolecular Cyclization) HydrolysisProd Boc-D-aspartinol (Free Acid) Compound->HydrolysisProd Moisture / H2O Deprotected H-D-Asp(OBzl)-ol (Amine Salt) Compound->Deprotected Strong Acid (TFA) BnOH Benzyl Alcohol (Byproduct) Compound->BnOH Released during Lactonization

Caption: Figure 1. Primary degradation pathways. The Red path (Cyclization) is the most common storage failure mode.

Detailed Storage & Handling Protocols

Long-Term Storage Protocol (Inventory)

Objective: Maintain purity >98% for 12-24 months.

  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags as they are permeable to moisture and oxygen.

  • Atmosphere Exchange:

    • Place the open vial in a desiccator.

    • Purge with dry Argon or Nitrogen for 60 seconds.

    • Seal immediately under the inert stream.

  • Temperature: Store at -20°C .

  • Desiccation: Place the sealed vial inside a secondary container (jar or bag) containing active silica gel or molecular sieves to scavenge any trapped moisture.

Short-Term Handling (Benchtop)

Objective: Prevent condensation and hydrolysis during experiment setup.

  • Equilibration (Critical Step): Remove the vial from the freezer and allow it to reach room temperature before opening (approx. 30 minutes).

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic powder, initiating hydrolysis.

  • Weighing: Weigh quickly in a low-humidity environment. Do not leave the stock container open.

  • Solvent Choice:

    • Preferred: Anhydrous DCM, DMF, or DMSO.

    • Avoid: Alcohols (Methanol/Ethanol) unless used immediately, as transesterification can occur over time.

Solution Stability
  • Do not store in solution.

  • If a stock solution is necessary, prepare it in anhydrous DMSO, freeze at -20°C, and use within 1 week .

  • Discard if precipitate forms (indicates cyclization or aggregation).

Quality Control & Validation

Before using this reagent in critical steps (e.g., GMP synthesis), validate its integrity.

Analytical Methods
TestExpected ResultSign of Degradation
TLC Single spot (

in EtOAc/Hex)
Lower

spot (Free Acid) or Higher

smear (Lactone).
HPLC Purity > 98%New peak appearing after the main peak (Lactone is more hydrophobic).
1H NMR Benzyl CH2 singlet (~5.1 ppm)Split signals or shift in the CH2 benzylic protons indicating loss of ester.
The "Lactone Check" (IR Spectroscopy)

Infrared spectroscopy is the fastest way to detect cyclization.

  • Intact Ester: Carbonyl stretch at ~1730-1740 cm⁻¹ .

  • Lactone Impurity: Shift to higher frequency ~1770-1780 cm⁻¹ (characteristic of 5-membered lactones).

Emergency & Troubleshooting

Accidental Thaw

If the freezer fails and the compound sits at RT for >24 hours:

  • Perform a TLC check immediately.

  • If purity is acceptable, re-purge with Argon and return to -20°C.

  • If degradation is suspected, repurify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Spillage
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Cleanup: Sweep up powder carefully to avoid dust generation. Clean surface with ethanol.

  • Disposal: Dispose of as solid organic waste. Do not flush down drains due to potential aquatic toxicity of benzyl esters.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of Benzyl ester and Boc stability).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

Sources

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis of Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Amino Alcohols and the Imperative of Selective Protection

The 1,2-amino alcohol moiety is a privileged structural motif, forming the backbone of numerous biologically active molecules and blockbuster pharmaceuticals.[1] Its prevalence in drug candidates, from beta-blockers to protease inhibitors, underscores the critical need for robust and precise synthetic methodologies for its construction and modification.[1][2] The synthetic challenge inherent to these bifunctional compounds lies in the similar, yet distinct, reactivity of the amine and hydroxyl groups. Unchecked, this dual reactivity leads to a cascade of undesired side reactions, necessitating a strategic approach of selective protection.

Among the arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone for amine protection.[3] Its widespread adoption is not accidental; it stems from a unique combination of straightforward introduction, broad stability across a range of reaction conditions, and exceptionally mild, selective cleavage.[4][5] This guide serves as a comprehensive technical resource on the function and application of the Boc group in the context of amino alcohol derivatives, providing field-proven insights into its mechanism, chemoselectivity, and strategic deployment in complex synthetic pathways.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of primary and secondary amines.[4][6] Its utility is defined by a critical dichotomy in its chemical stability:

  • Robust Stability: N-Boc protected amines are exceptionally stable under basic, nucleophilic, and reductive conditions, including catalytic hydrogenation (e.g., H₂/Pd-C).[5][6][7] This stability allows for a wide array of subsequent chemical transformations to be performed on other parts of the molecule, such as the hydroxyl group of an amino alcohol, without disturbing the protected amine.

  • Facile Acid-Labile Cleavage: The Boc group is readily removed under mild acidic conditions.[8] This lability is attributed to the formation of a highly stable tert-butyl cation upon fragmentation, a low-energy pathway that does not require harsh reagents.[4][9][10]

This combination of stability and controlled lability makes the Boc group an ideal candidate for orthogonal protection schemes, a concept crucial in multi-step synthesis where different protecting groups must be removed selectively without affecting others.[4][6][11]

Mechanism of Action: A Tale of Two Reactions

A thorough understanding of the mechanisms for both the installation and removal of the Boc group is paramount for its successful application and for troubleshooting synthetic challenges.

The Protection Mechanism: Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4] The reaction proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[4]

  • Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

  • Irreversible Decomposition: This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butoxide (which is protonated to tert-butanol), providing a strong thermodynamic driving force that renders the reaction irreversible.[4]

While the reaction can proceed without a base, a mild non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[6][8][12]

Boc_Protection_Mechanism Mechanism of N-Boc Protection Amine R-NH₂ (Amino Alcohol) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc (Protected Amino Alcohol) Intermediate->Product Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: The mechanism of Boc protection proceeds via nucleophilic attack on Boc anhydride.

The Deprotection Mechanism: Acid-Catalyzed Fragmentation

The removal of the Boc group is a clean and efficient process achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

  • Protonation: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by the acid.[10] This step makes the carbamate a much better leaving group.

  • Fragmentation: The protonated intermediate undergoes fragmentation through one of two major pathways, both leading to the formation of a carbamic acid and a stable tert-butyl cation.

  • Decarboxylation: The resulting carbamic acid is highly unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine.[10]

  • Amine Salt Formation: Under the acidic conditions, the regenerated amine is protonated to form its corresponding salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[10]

A potential complication is the electrophilic nature of the liberated tert-butyl cation, which can alkylate nucleophilic residues within the substrate (e.g., tryptophan or methionine side chains). To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the cation.[8][12]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation Protonated->tBuCation AmineSalt R-NH₃⁺ (Amine Salt) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 Orthogonal_Strategy_Workflow Decision Workflow for Orthogonal Protection Start Start: Amino Alcohol Derivative Synthesis Protect_NH2 Step 1: Chemoselective N-Boc Protection Start->Protect_NH2 Protect_OH Step 2: Protect -OH Group (e.g., Benzylation, Silylation) Protect_NH2->Protect_OH Modify Step 3: Core Molecule Modification Protect_OH->Modify Decision Which group to deprotect first? Modify->Decision Deprotect_NH2 Acidic Deprotection (TFA or HCl) Frees Amine Decision->Deprotect_NH2 Need free -NH₂ Deprotect_OH Specific Deprotection (H₂, F⁻, or Base) Frees Alcohol Decision->Deprotect_OH Need free -OH End Final Product Deprotect_NH2->End Deprotect_OH->End

Sources

synthesis of unnatural amino acids from chiral precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Unnatural Amino Acids from Chiral Precursors Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The demand for unnatural amino acids (UAAs) has surged with the rise of peptide therapeutics, peptidomimetics, and antibody-drug conjugates (ADCs). Unlike the 20 proteinogenic amino acids, UAAs offer orthogonal chemical handles (e.g., alkynes, azides), enhanced proteolytic stability, and conformational restriction. This guide details the three dominant strategies for synthesizing UAAs starting from chiral precursors: Chiral Pool manipulation , Myers’ Pseudoephedrine alkylation , and the Schöllkopf Bis-Lactim Ether method .

The Chiral Pool Strategy: Garner’s Aldehyde

The "Chiral Pool" utilizes abundant, enantiopure natural amino acids as starting materials. The most versatile intermediate in this class is Garner’s Aldehyde (


-Boc-

-isopropylidene-serinal), derived from L-serine. It serves as a chiral scaffold for accessing

-hydroxy,

-unsaturated, and higher-order amino acids via nucleophilic addition or olefination.
Mechanistic Insight

The utility of Garner’s aldehyde lies in the rigid oxazolidine ring, which protects the amine and prevents racemization at the


-center—a common pitfall when manipulating amino aldehydes. However, the aldehyde is configurationally fragile; improper handling during synthesis (specifically the reduction step) can lead to partial racemization.
Protocol: Synthesis of Garner’s Aldehyde

Reference: Garner, P. et al. J. Org.[1][2][3][4][5][6] Chem. 1987; Campbell, A. D. et al. Org. Biomol. Chem. 2008.[7]

  • Esterification & Protection:

    • Suspend L-Serine in MeOH. Add acetyl chloride (2.2 equiv) at 0°C. Reflux for 18 h to form the methyl ester hydrochloride.

    • Treat with

      
       (1.1 equiv) and 
      
      
      
      (2.2 equiv) in DCM to yield
      
      
      -Boc-L-serine methyl ester.
  • Acetonide Formation:

    • Dissolve the protected ester in acetone/benzene. Add 2,2-dimethoxypropane (5 equiv) and catalytic

      
      . Reflux to form the oxazolidine methyl ester.
      
  • Reduction (Critical Step):

    • Dissolve the ester in anhydrous toluene under Argon. Cool to -78°C .[8]

    • Add DIBAL-H (1.5 M in toluene, 1.1 equiv) dropwise over 30 min along the flask wall to avoid localized heating.

    • Stir for 45 min at -78°C. Quench with MeOH before removing the cooling bath.

    • Why: Warming before quenching causes rapid epimerization of the

      
      -center.
      

Chiral Auxiliaries: Myers’ Asymmetric Alkylation

For the synthesis of


-alkylated amino acids, the Myers Pseudoephedrine  method is the industrial gold standard due to its scalability, high diastereoselectivity (typically >98% de), and crystallinity of intermediates.
Mechanistic Insight

The reaction proceeds via the formation of a


-enolate of the pseudoephedrine amide. The lithium alkoxide of the pseudoephedrine side chain coordinates with the lithium enolate, locking the conformation. The solvent-separated ion pair (promoted by LiCl) directs the electrophile to attack the face anti to the bulky pseudoephedrine backbone.
Protocol: Myers Alkylation

Reference: Myers, A. G. et al. J. Am. Chem. Soc. 1997.[4]

Step 1: Amide Formation

  • React acid chloride (or mixed anhydride) with

    
    -(-)-pseudoephedrine in THF with 
    
    
    
    .
  • Isolate the stable amide.

Step 2: Asymmetric Alkylation

  • Drying: Flame-dry a flask containing LiCl (6 equiv). LiCl is hygroscopic and essential for accelerating the reaction and breaking up LDA aggregates.

  • Enolization: Add THF and diisopropylamine (2.2 equiv). Cool to -78°C. Add

    
    -BuLi (2.1 equiv) to generate LDA.
    
  • Addition: Cannulate the pseudoephedrine amide (1 equiv) in THF into the LDA/LiCl mixture at -78°C. Stir for 1 h.

  • Alkylation: Add the alkyl halide (

    
    , 1.2 equiv). Stir at -78°C for 2 h, then warm to 0°C.
    
  • Quench: Add saturated

    
    . Extract and purify.
    

Step 3: Hydrolysis (Auxiliary Removal)

  • Reflux the alkylated amide in 1:1 dioxane/NaOH (6N) for 2-4 h.

  • Pseudoephedrine is recovered by extraction; the pure UAA remains in the aqueous phase.

Quaternary Centers: Schöllkopf Bis-Lactim Ether

When an


-disubstituted (quaternary) amino acid is required, the Schöllkopf method  is superior. It utilizes a cyclic bis-lactim ether derived from Valine and Glycine.
Mechanistic Insight

The isopropyl group of the valine moiety sterically shields one face of the planar bis-lactim ether enolate. Lithiation followed by electrophilic attack occurs trans to the isopropyl group with high fidelity.

Protocol Overview

Reference: Schöllkopf, U. et al. Angew.[2][4][5] Chem. Int. Ed. 1981.

  • Bis-Lactim Ether Synthesis: Cyclize Gly-L-Val to the diketopiperazine. Treat with trimethyloxonium tetrafluoroborate (Meerwein’s salt) to form the bis-lactim ether.

  • Metallation: Treat with

    
    -BuLi at -78°C in THF.
    
  • Alkylation: Add electrophile (

    
    ). The product is the (R)-isomer at the new center (if starting from L-Val).
    
  • Hydrolysis: Mild acidic hydrolysis (0.25 N HCl) cleaves the ether to yield the unnatural amino acid methyl ester and L-Valine ester (separable by distillation or chromatography).

Comparative Analysis & Decision Framework

The following table summarizes the operational parameters for selecting a synthesis route.

ParameterChiral Pool (Garner)Myers AlkylationSchöllkopf Method
Primary Target Side-chain modified (OH, vinyl)

-Alkyl amino acids

-Disubstituted (Quaternary)
Chiral Source L-Serine (Stoichiometric)Pseudoephedrine (Recoverable)L-Valine (Recoverable)
Stereocontrol Substrate ControlAuxiliary Control (>98% de)Auxiliary Control (>95% de)
Scalability High (kg scale)Very High (Multi-ton)Moderate (Atom economy lower)
Key Reagent DIBAL-HLiCl, LDAMeerwein's Salt, n-BuLi
Decision Tree for Synthesis Strategy

SynthesisStrategy Start Target Unnatural Amino Acid IsQuaternary Is the alpha-carbon quaternary? Start->IsQuaternary IsSideChainMod Is modification on side chain? IsQuaternary->IsSideChainMod No Schollkopf Schöllkopf Bis-Lactim Ether (Best for alpha-methyl types) IsQuaternary->Schollkopf Yes Myers Myers Asymmetric Alkylation (Best for simple alpha-alkyl) IsSideChainMod->Myers No (Simple alkyl chain) Garner Garner's Aldehyde / Chiral Pool (Best for functionalized side chains) IsSideChainMod->Garner Yes (e.g., vinyl, hydroxy) Catalytic Phase Transfer Catalysis (Maruoka/O'Donnell) Myers->Catalytic If auxiliary removal is difficult

Caption: Decision matrix for selecting the optimal synthetic route based on structural complexity and substitution pattern.

Visualizing the Myers Workflow

The following diagram illustrates the critical intermediate states in the Myers alkylation, highlighting the role of Lithium Chloride in the transition state.

MyersMechanism Substrate Pseudoephedrine Amide (Chiral Precursor) Reagents LDA, LiCl (6 eq) THF, -78°C Substrate->Reagents Enolate Z-Enolate Complex (Li-O chelation) Reagents->Enolate Deprotonation Alkylation Electrophile (R-X) Anti-addition Enolate->Alkylation Product Alkylated Amide (>98% de) Alkylation->Product C-C Bond Formation Hydrolysis Acid/Base Hydrolysis --> Free UAA + Aux Product->Hydrolysis

Caption: Step-wise workflow for Myers Asymmetric Alkylation, emphasizing the Z-enolate intermediate.

References

  • Myers, A. G. ; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119(28), 6496–6511. Link

  • Schöllkopf, U. ; Groth, U.; Deng, C. "Enantioselective Construction of Quaternary Centers by Alkylation of Chiral Lactim Ethers." Angewandte Chemie International Edition, 1981 , 20(9), 798–799. Link

  • Garner, P. ; Park, J. M.[1] "The Synthesis and Configurational Stability of N-Boc-N,O-isopropylidene-L-serinal." Journal of Organic Chemistry, 1987 , 52(12), 2361–2364. Link

  • Campbell, A. D. ; Raynham, T. M.; Taylor, R. J. K. "A simplified route to the (R)-Garner aldehyde and (S)-vinyl glycinol."[9] Synthesis, 1998 , 1998(12), 1707-1709. Link

  • Koskinen, A. M. P. ; Passiniemi, M. "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[3] Beilstein Journal of Organic Chemistry, 2013 , 9, 2641–2659.[3] Link

Sources

Methodological & Application

Application Note: Boc-D-aspartinol 4-Benzyl Ester in Peptidomimetic Synthesis

[1]

Executive Summary

This compound is a versatile chiral building block derived from D-aspartic acid.[1] Its structural uniqueness lies in the simultaneous presence of three chemically distinct functional handles: a Boc-protected amine , a benzyl-protected beta-carboxylate , and a free primary alcohol .[1]

This orthogonality makes it an indispensable tool for synthesizing beta-amino acid isosteres (such as hydroxyethylamines), statine analogues , and stabilized peptide mimetics . Unlike standard amino acids, the reduced alcohol moiety opens a gateway to aldehyde-based homologation chemistries (Wittig/Horner-Wadsworth-Emmons), allowing for the precise construction of non-hydrolyzable peptide backbones essential for modern drug development.[1]

Chemical Profile & Handling

Before initiating synthesis, verify the integrity of the starting material.

PropertySpecificationCritical Note
Chemical Name This compoundAlso known as: tert-butyl N-[(1R)-1-(hydroxymethyl)-3-oxo-3-(phenylmethoxy)propyl]carbamate
CAS Number 182748-72-7 Verify against CAS to avoid confusion with the L-enantiomer or the acid form.[1][2][3][4][5]
Formula

MW: 309.36 g/mol
Stereochemistry D-Configuration (R-isomer at C2)Critical for preventing proteolytic degradation in final peptide drugs.[1]
Solubility DCM, MeOH, EtOAc, DMFInsoluble in water.
Stability HygroscopicStore at -20°C under inert atmosphere (Ar/N2).[1]
Expert Tip: The Orthogonality Advantage

The power of this molecule lies in its orthogonal protection scheme :

  • N-Terminus (Boc): Acid-labile (removed by TFA/HCl).[1]

  • Side Chain (OBn): Hydrogenolysis-labile (removed by

    
    ) or strong acid (HF).[1]
    
  • C-Terminus (Alcohol): Redox-active handle (can be oxidized to Aldehyde/Acid or converted to Leaving Group).[1]

This allows you to modify the "backbone" (via the alcohol) while keeping the side chain and amine protected, or vice versa.

Core Application: Synthesis of Beta-Amino Acid Isosteres[1]

The primary application of Boc-D-aspartinol is as a precursor to peptide aldehyde intermediates , which are then converted into beta-amino acid mimetics .[1]

Workflow Logic
  • Oxidation: Convert the inert alcohol (

    
    ) to a reactive aldehyde (
    
    
    ).
  • Homologation: Use the aldehyde to extend the carbon chain (creating the "beta" or "gamma" backbone).

  • Functionalization: Trap the new scaffold to create transition-state inhibitors.[1]

Diagram: Divergent Synthetic Pathways

Aspartinol_PathwaysFigure 1: Divergent Synthesis from Boc-D-aspartinol ScaffoldStartBoc-D-aspartinol4-Benzyl Ester(Alcohol)AldehydeBoc-D-Asp(OBn)-H(Aldehyde)Start->AldehydeOxidation(Swern/Dess-Martin)VinylVinylogousAmino EsterAldehyde->VinylWittig Reaction(Ph3P=CH-COOR)IsostereHydroxyethyleneIsostereAldehyde->IsostereGrignard/AldolAdditionBetaAminoBeta-HomoAmino AcidVinyl->BetaAminoHydrogenation(H2, Pd/C)

Figure 1: The alcohol serves as a pivot point.[1] Oxidation to the aldehyde enables Wittig olefination (to beta-homo amino acids) or nucleophilic addition (to hydroxyethylene isosteres).[1]

Detailed Experimental Protocols

Protocol A: Oxidation to Boc-D-Asp(OBn)-Aldehyde

The most critical step.[1] Over-oxidation to the acid or racemization must be avoided.

Mechanism: Swern Oxidation (preferred for preserving chiral integrity).[1]

Reagents:

  • Oxalyl Chloride (

    
    )[1]
    
  • Dimethyl Sulfoxide (DMSO)[1]

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step:

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C . Dropwise add dry DMSO (2.2 eq).[1] Stir for 15 min. Gas evolution will occur; ensure venting.

  • Addition: Dissolve This compound (1.0 eq) in minimum DCM and add dropwise to the reaction mixture at -78°C. Stir for 45 min.

  • Quench: Add

    
     (5.0 eq) dropwise.[1] The mixture will turn cloudy.
    
  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x).[1] Wash organics with cold 1M HCl (rapidly), saturated 
    
    
    , and brine.
  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Note: Aldehydes are unstable; use immediately for the next step.

Quality Control:

  • TLC: Alcohol spot disappears; new less polar spot appears.

  • 1H-NMR: Look for the distinct aldehyde proton signal (

    
     9.5-9.8 ppm).[1]
    
Protocol B: Synthesis of Vinylogous Beta-Amino Ester (Wittig)

This creates the extended backbone characteristic of beta-amino acids.[1]

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (

    
    )[1]
    
  • THF (anhydrous)[1]

Step-by-Step:

  • Dissolve the fresh Boc-D-Asp(OBn)-Aldehyde in dry THF (0.1 M).

  • Add the Wittig ylide (1.2 eq) at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Concentrate in vacuo. Resuspend in

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    ).[1] Filter.
  • Purification: Silica gel chromatography.

Result: You now have an


1
  • To get the Beta-Homo Amino Acid: Perform catalytic hydrogenation (

    
    , 1 atm, Pd/C). This simultaneously reduces the double bond and removes the Benzyl ester (if desired), or use selective conditions (e.g., Wilkinson's catalyst) to keep the Benzyl ester.
    

Strategic Applications in Drug Design

Protease Inhibitors (HIV, Renin, Secretase)

Aspartic proteases cleave peptide bonds using two active site aspartic acid residues.

  • Strategy: Replace the cleavable amide bond (-CO-NH-) with a non-cleavable hydroxyethylene scaffold (-CH(OH)-CH2-).[1]

  • Role of Boc-D-aspartinol: The D-configuration mimics the transition state geometry required for inhibition.[1] The benzyl ester side chain mimics the Asp/Phe/Tyr recognition pockets depending on further modification.

Stabilization of Peptide Helices

Beta-amino acids favor the formation of stable secondary structures (helices/turns) that are resistant to enzymatic degradation.[1]

  • Incorporation: The "homologated" aspartic acid (derived from Protocol B)[1] can be coupled into peptide chains using standard SPPS (Solid Phase Peptide Synthesis) after saponification of the ethyl ester.

Negamycin Analogues

Negamycin is a natural antibiotic with a hydrazine core and a beta-amino acid tail.[1] Boc-D-aspartinol derivatives serve as excellent chiral precursors for synthesizing the 3-amino-carboxylic acid tail of Negamycin analogues.[1]

References & Further Reading

  • Chemical Identity: this compound. CAS: 182748-72-7.[1][2][3][6] Available from major suppliers (e.g., Ambeed, ChemicalBook).

  • Swern Oxidation Protocol: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.[1] (Standard Protocol Reference).

  • Beta-Amino Acid Synthesis: Cole, D. C. (1994). Recent stereoselective synthetic approaches to β-amino acids.[1] Tetrahedron, 50(32), 9517-9582.[1] (Review of homologation strategies).

  • Peptide Aldehydes: Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164.[1] (Foundational text on using amino aldehydes).

  • Application in Isosteres: Ghosh, A. K., et al. (2001). Structure-based design: Potent inhibitors of human brain memapsin 2 (beta-secretase).[1] Journal of Medicinal Chemistry. (Example of hydroxyethylene isostere design).

reaction protocol for coupling with Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for Boc-D-aspartinol 4-Benzyl Ester


H

NO

Executive Summary

This compound is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chiral linkers. Structurally, it features a protected amine (


-tert-butoxycarbonyl), a protected side-chain carboxyl (

-benzyl ester), and a reactive primary alcohol.

"Coupling" with this reagent predominantly refers to


-acylation  (esterification) or Mitsunobu substitution  at the primary hydroxyl group to attach it to a drug scaffold or amino acid. This guide provides an industry-standard protocol for Steglich-type esterification  using EDC/DMAP, selected for its high yield and simplified purification compared to traditional DCC methods.

Chemical Context & Mechanism

The Challenge

Coupling sterically hindered or functionalized carboxylic acids to


-protected amino alcohols presents specific challenges:
  • Racemization Risk: While

    
    -urethane protected alcohols (like Boc) are more stable than 
    
    
    
    -acyl derivatives, excessive base or heat can still induce oxazoline formation, leading to loss of optical purity.
  • Acyl Migration: Slow reaction rates can lead to

    
     acyl migration if the Boc group is labile, though this is rare under standard conditions.
    
  • Purification: Traditional DCC coupling generates dicyclohexylurea (DCU), which is difficult to remove completely.

The Solution: EDC/DMAP Steglich Esterification

We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 4-Dimethylaminopyridine (DMAP).

  • EDC: Forms a water-soluble urea byproduct, allowing for easy removal via aqueous extraction.[1]

  • DMAP: Acts as a nucleophilic catalyst (hyper-nucleophile), attacking the

    
    -acylisourea intermediate to form a reactive 
    
    
    
    -acylpyridinium species, which rapidly transfers the acyl group to the alcohol.

Experimental Protocol: EDC-Mediated Esterification

Objective: Covalent attachment of a Carboxylic Acid (


-COOH) to this compound via an ester linkage.
Reagents & Materials
ReagentEquiv.RoleNotes
This compound 1.0NucleophileDry under high vacuum for 1h prior to use.
Carboxylic Acid Partner (

-COOH)
1.1 - 1.2ElectrophileEnsure dry and free of reactive amines.
EDC

HCl
1.5Coupling AgentWater-soluble carbodiimide.
DMAP 0.1 - 0.2CatalystEssential for alcohol coupling.
Dichloromethane (DCM) Solvent0.1 M Conc.Anhydrous; amine-free.
DIPEA (Optional) 1.5BaseOnly required if

-COOH is a salt (e.g., HCl salt).
Step-by-Step Methodology

Step 1: Preparation (T = -15 min)

  • Flame-dry a round-bottom flask under Argon or Nitrogen atmosphere.

  • Dissolve Carboxylic Acid (1.2 equiv) and This compound (1.0 equiv) in anhydrous DCM.

  • Critical Check: If the carboxylic acid is an amine salt, add DIPEA (1.5 equiv) now and stir for 5 min. If neutral, omit DIPEA.

Step 2: Activation (T = 0 min)

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add DMAP (0.1 equiv) in one portion.

  • Add EDC

    
    HCl  (1.5 equiv) portion-wise over 5 minutes.
    
    • Reasoning: Gradual addition prevents localized exotherms and suppresses

      
      -acylurea side-product formation.
      

Step 3: Reaction (T = 0 to 12 h)

  • Stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the alcohol (Boc-D-aspartinol).

    • Typical Time: 3 to 12 hours depending on steric hindrance of

      
      -COOH.
      

Step 4: Workup (The "Self-Validating" Purification)

  • Dilute reaction with excess DCM.

  • Wash 1 (Acidic): Wash with 10% Citric Acid or 0.5 M HCl (removes DMAP and unreacted EDC).

  • Wash 2 (Basic): Wash with Saturated NaHCO

    
     (removes unreacted Carboxylic Acid).
    
  • Wash 3 (Neutral): Wash with Brine (saturated NaCl).

  • Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography (Silica Gel).

  • Typical Eluent: Hexanes/Ethyl Acetate gradient (variable based on

    
    -group polarity).
    

Alternative Protocol: Mitsunobu Coupling

Use this method if the coupling partner is a Phenol, Imide, or if Esterification fails due to sterics.

Mechanism:


 displacement of the activated alcohol by a nucleophile (

) with inversion of configuration (not relevant for primary alcohol unless isotopically labeled, but ensures high reactivity).
  • Dissolve: this compound (1.0 eq), Triphenylphosphine (PPh

    
    , 1.5 eq), and Nucleophile (1.1 eq) in anhydrous THF.
    
  • Cool: Cool to 0°C.

  • Add: DIAD or DEAD (1.5 eq) dropwise.

  • Stir: Warm to RT and stir for 12-24h.

  • Workup: Concentrate and triturate with Et

    
    O/Hexane to precipitate PPh
    
    
    
    O, then filter and purify.

Process Visualization (Graphviz)

The following diagram illustrates the logical flow and decision points for the EDC coupling protocol.

G Start Start: Reagent Prep (Dry DCM, Ar Atmosphere) Mix Dissolve: 1. Boc-D-aspartinol (1.0 eq) 2. R-COOH (1.2 eq) Start->Mix CheckSalt Is R-COOH a salt? Mix->CheckSalt AddBase Add DIPEA (1.5 eq) CheckSalt->AddBase Yes Cool Cool to 0°C CheckSalt->Cool No AddBase->Cool AddCatalyst Add DMAP (0.1 eq) Add EDC.HCl (1.5 eq) Cool->AddCatalyst React Reaction Phase 1. Stir 0°C (30 min) 2. Warm to RT (3-12h) AddCatalyst->React Monitor TLC/LC-MS Check Alcohol Consumed? React->Monitor Monitor->React No (Extend Time) Workup Workup Sequence 1. Wash 0.5M HCl (Remove DMAP/EDC) 2. Wash NaHCO3 (Remove Acid) 3. Brine/Dry Monitor->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Logical workflow for the Steglich-type esterification of this compound using EDC/DMAP.

References

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1981(1), 1–28. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. (Review of coupling reagents including EDC). Link

  • ChemicalBook. (2023). This compound Product Entry (CAS 182748-72-7).[5][6][7][8] Link

Sources

Application Note: Optimized Deprotection of Boc-Aspartinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard organic chemistry methodologies with specific optimizations required for Aspartinol (2-amino-1,4-butanediol) and its derivatives.


-tert-butoxycarbonyl (Boc) groups from Aspartinol scaffolds.
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

Aspartinol (


-amino-

-butanediol) derivatives are critical chiral building blocks in the synthesis of protease inhibitors (e.g., HIV protease inhibitors) and peptidomimetics. While the removal of the Boc protecting group is a standard transformation, Aspartinol derivatives present unique challenges:
  • High Polarity: The resulting amino-diol is highly water-soluble, making traditional aqueous extraction workups inefficient.

  • Chelation & Cyclization: The 1,2-amino-alcohol motif is prone to oxazolidinone formation if reagents are not chosen carefully, and the free base can chelate metals or undergo intramolecular cyclization (e.g., to aspartimide-like structures) if side-chain esters are present during neutralization.

  • Cation Scavenging: The generation of tert-butyl cations (

    
    ) requires efficient scavenging to prevent alkylation of the free hydroxyl groups.
    

This guide provides two validated protocols: Method A (TFA/Scavenger) for general deprotection and Method B (HCl/Dioxane) for direct isolation of the hydrochloride salt, bypassing aqueous workup.

Mechanistic Insight & Chemical Logic

The Acidolysis Pathway

The deprotection follows an


-like fragmentation mechanism. The carbonyl oxygen of the Boc group is protonated by a strong acid (TFA or HCl).[1][2] This intermediate collapses to release the tert-butyl cation , carbon dioxide, and the free amine (initially as an ammonium salt).

Critical Control Point: The fate of the


 cation.
In the absence of scavengers, the lipophilic 

cation can attack the nucleophilic hydroxyl groups of the aspartinol core, forming acid-stable

-tert-butyl ethers. This side reaction is irreversible under standard deprotection conditions.
Visualization: Reaction Mechanism

Boc_Mechanism Start Boc-Aspartinol (Protected) Protonation Protonated Intermediate (R-NH-CO-OH-tBu)+ Start->Protonation + H+ (TFA/HCl) Fragmentation Fragmentation Protonation->Fragmentation Cation t-Butyl Cation (t-Bu+) Fragmentation->Cation Product Aspartinol Salt (R-NH3+) Fragmentation->Product - CO2 Scavenger Scavenger Trap (t-Bu-Scavenger) Cation->Scavenger + TIS/H2O SideRxn Side Rxn: O-alkylation Cation->SideRxn No Scavenger

Caption: Mechanistic pathway of Boc acidolysis highlighting the critical role of scavengers in preventing side reactions.[3][4]

Experimental Protocols

Method A: TFA/DCM with Scavenger Cocktail (Standard)

Best for: Derivatives with lipophilic side chains or when purification by column chromatography is planned. Precaution: Requires evaporation of TFA; residual acid may catalyze degradation if not removed completely.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[3]

    • Ratio: TFA : DCM : TIS : H2O (50 : 45 : 2.5 : 2.5 v/v).

Protocol:

  • Preparation: Dissolve the Boc-Aspartinol derivative (

    
    ) in DCM (
    
    
    
    ).
  • Scavenger Addition: Add TIS (

    
    ) and Water (
    
    
    
    ) to the solution. Stir for 2 minutes.
    • Why? Water acts as a mild nucleophile; TIS traps carbocations irreversibly.

  • Acidolysis: Add TFA dropwise over 5 minutes at

    
     (ice bath).
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by TLC (Stain: Ninhydrin for free amine, Phosphomolybdic Acid for alcohols).

  • Workup (Azeotropic Removal):

    • Concentrate the mixture under reduced pressure (Rotavap,

      
      ).
      
    • Critical Step: Re-dissolve the oily residue in Toluene (

      
      ) and concentrate again. Repeat 
      
      
      
      .
    • Logic: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without heating the unstable amino alcohol excessively.

  • Result: The product is obtained as the Trifluoroacetate salt .[5]

Method B: HCl in Dioxane (Precipitation Method)

Best for: Isolating the pure salt without chromatography. Ideal for highly polar aspartinol derivatives. Precaution: Strictly anhydrous conditions are preferred to induce precipitation.

Reagents:

  • 
     HCl in 1,4-Dioxane (Commercial or freshly prepared).
    
  • Diethyl Ether or MTBE (Methyl tert-butyl ether) (Cold).

Protocol:

  • Dissolution: Dissolve the substrate (

    
    ) in a minimum amount of dry 1,4-Dioxane or DCM (
    
    
    
    ).
  • Acid Addition: Add

    
     HCl in Dioxane (
    
    
    
    ) at
    
    
    .
  • Reaction: Stir at RT for 1 hour.

    • Observation: A white precipitate (the amine hydrochloride salt) often forms within 20 minutes.

  • Precipitation Enhancement: If no solid forms, add dry Diethyl Ether (

    
    ) dropwise with vigorous stirring.
    
  • Isolation: Filter the solid under a nitrogen blanket (hygroscopic!). Wash the cake

    
     with cold Ether.
    
  • Drying: Dry under high vacuum for 4 hours.

  • Result: Pure Hydrochloride salt .

Decision Matrix & Troubleshooting

ParameterMethod A (TFA)Method B (HCl/Dioxane)
Substrate Solubility High (DCM/TFA dissolves most)Moderate (Salt may precipitate early)
Product Isolation Evaporation (Oil/Gum)Filtration (Solid Powder)
Scavenger Need Critical (TIS/Water required)Low (Ether wash removes byproducts)
Salt Counter-ion Trifluoroacetate (Hygroscopic)Hydrochloride (Crystalline, Stable)
Next Step Chromatography or CouplingDirect use in coupling/crystallization
Workflow Visualization

Workflow Input Boc-Aspartinol Derivative Check Is Product Water Soluble? Input->Check PathA NO (Lipophilic Side Chain) Check->PathA No PathB YES (Polar/Diol) Check->PathB Yes MethodA Method A: TFA/DCM + Scavengers PathA->MethodA MethodB Method B: 4M HCl/Dioxane PathB->MethodB WorkupA Azeotrope with Toluene Isolate TFA Salt MethodA->WorkupA WorkupB Precipitate with Ether Filter HCl Salt MethodB->WorkupB

Caption: Decision tree for selecting the optimal deprotection protocol based on substrate properties.

Critical Troubleshooting: The "Free Base" Trap

Warning: Do not attempt to isolate the free base of Aspartinol by simple extraction with aqueous


 and DCM/EtOAc.
  • Reason: The free amine-diol is highly hydrophilic and will remain in the aqueous phase.

  • Solution: If the free base is absolutely required (e.g., for an acid-sensitive coupling):

    • Use a Basic Ion-Exchange Resin (e.g., Amberlyst A-21) in methanol.

    • Filter the resin and concentrate.

    • Alternatively, use the salt directly in the next step and add a base (DIPEA/NMM) in situ.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] International Journal of Peptide and Protein Research, vol. 12, no.[6] 5, 1978, pp. 258-268.[6] Link

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference for Deprotection Conditions).
  • Strazzolini, P., et al. "Acetic Acid as a Cheap and Simple Catalyst for the Deprotection of Boc-Amines." ChemComm, 2008. Link

  • BenchChem. "Application Notes: Boc Deprotection Protocols." BenchChem Technical Library. Link

Sources

Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl Ester Removal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzyl Ester as a Carboxylic Acid Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule construction, the judicious use of protecting groups is paramount. The benzyl ester is a stalwart in this field, widely employed for the temporary masking of carboxylic acid functionalities.[1][2] Its popularity stems from its general stability across a broad spectrum of reaction conditions, including acidic and basic environments where other ester groups might be labile.[2] However, the true elegance of the benzyl ester lies in its facile and clean removal under specific, mild conditions through a process known as catalytic hydrogenolysis.[1]

This application note provides a comprehensive guide to the theory, practice, and troubleshooting of benzyl ester deprotection via catalytic hydrogenolysis. It is designed to equip researchers with the necessary knowledge to confidently and safely apply this critical transformation in their synthetic endeavors.

The Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis of a benzyl ester is a reductive cleavage of the carbon-oxygen bond at the benzylic position.[3] The process is heterogeneous, occurring on the surface of a solid catalyst, most commonly palladium on a carbon support (Pd/C).[1][4] The reaction proceeds through a series of steps involving the catalyst, a hydrogen source, and the benzyl ester substrate.[5]

The generally accepted mechanism involves:

  • Adsorption: Both the benzyl ester and molecular hydrogen (or a hydrogen donor molecule) adsorb onto the active sites of the palladium catalyst surface.

  • Bond Cleavage: The palladium metal facilitates the cleavage of the benzylic C-O bond.[5][6]

  • Hydrogen Transfer: Hydrogen atoms on the catalyst surface are transferred to the resulting fragments.

  • Product Formation and Desorption: This results in the formation of the deprotected carboxylic acid and toluene. These products then desorb from the catalyst surface, freeing up the active sites for further reaction cycles.[1][5]

Catalytic Hydrogenolysis Mechanism cluster_0 Catalyst Surface (Pd/C) cluster_1 Reaction cluster_2 Products Substrate RCOOBn Adsorption Adsorption of Substrate & H₂ Substrate->Adsorption Adsorbs H2 H₂ H2->Adsorption Adsorbs Catalyst Pd(0) Surface Cleavage C-O Bond Cleavage & H Transfer Catalyst->Cleavage Adsorption->Catalyst Acid RCOOH Cleavage->Acid Desorbs Toluene Toluene Cleavage->Toluene Desorbs

Caption: Workflow of Benzyl Ester Hydrogenolysis.

Selecting the Right Conditions: Catalysts, Solvents, and Hydrogen Sources

The efficiency and success of benzyl ester hydrogenolysis are highly dependent on the careful selection of reaction parameters.

Catalyst Selection

The choice of catalyst is critical. While several metals can facilitate hydrogenolysis, palladium is the most preferred for its high activity and selectivity.[4]

CatalystTypical LoadingKey Characteristics & Applications
10% Pd/C 5-20 mol%The most common and versatile catalyst for benzyl ester hydrogenolysis.[1]
5% Pd/C 5-20 mol%A slightly less active but often effective alternative to 10% Pd/C.
Pearlman's Catalyst (20% Pd(OH)₂/C) 10-50 mol%More active than Pd/C and particularly useful for sterically hindered substrates or those prone to catalyst poisoning.[1][7]
Raney Nickel VariesA less expensive alternative, but may require higher pressures and temperatures and can sometimes lead to over-reduction.[8]
Solvent Choice

The solvent plays a crucial role in solubilizing the substrate and influencing the reaction rate. The rate of debenzylation with Pd/C generally follows this trend: Toluene < Methanol < Ethanol << Acetic Acid < Tetrahydrofuran (THF).[4]

  • Alcohols (Methanol, Ethanol): Excellent general-purpose solvents for this reaction.[1]

  • Ethyl Acetate (EtOAc): Another common and effective solvent.

  • Tetrahydrofuran (THF): Often provides faster reaction rates.[4]

  • Acetic Acid: Can accelerate the reaction, likely by protonating the ester oxygen, which facilitates cleavage.[4] However, it is not suitable for acid-sensitive substrates.

Hydrogen Source

The method of hydrogen delivery can be adapted based on the available equipment and the sensitivity of the substrate.

  • Hydrogen Gas (H₂): The most common method, typically used at atmospheric pressure with a hydrogen-filled balloon for lab-scale reactions.[1] For more challenging substrates, higher pressures in a dedicated hydrogenation apparatus may be necessary.

  • Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative to using hydrogen gas.[5][9] This method utilizes a hydrogen donor in the presence of the catalyst to generate hydrogen in situ. Common hydrogen donors include:

    • Ammonium formate[1]

    • Formic acid[9][10]

    • 1,4-Cyclohexadiene[1][5]

    • 2-Propanol[11]

Experimental Protocols

Extreme caution should be exercised when handling hydrogen gas and pyrophoric catalysts like Pd/C. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This protocol describes a general procedure for the deprotection of a benzyl ester using 10% Pd/C and a hydrogen balloon.

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C), handled as a wet paste

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Vacuum/Nitrogen line

  • Hydrogen balloon

  • Celite® or another filtration aid

Procedure:

  • In a round-bottom flask, dissolve the benzyl ester substrate in the chosen solvent (e.g., 10-20 mL per gram of substrate).[1]

  • Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[2] Note: Handle wet Pd/C with care as it can be pyrophoric upon drying.[12][13]

  • Seal the flask with a septum.

  • Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Replace the nitrogen inlet with a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.[7]

  • Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.[7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or chromatography as needed.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers an alternative that avoids the direct handling of hydrogen gas.

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous Methanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Heating mantle

  • Celite®

Procedure:

  • To a stirred suspension of the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate), carefully add 10% Pd/C (10-20% by weight of the substrate).[1]

  • To this suspension, add ammonium formate (5.0 eq) in one portion.[1]

  • Heat the reaction mixture to reflux.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Wash the filter cake with a small amount of methanol.[1]

  • Combine the filtrates and remove the solvent under reduced pressure.[1]

  • The crude product can be purified by recrystallization or ion-exchange chromatography.[1]

Experimental_Workflow cluster_setup Reaction Setup cluster_H2 Method 1: H₂ Gas cluster_CTH Method 2: CTH cluster_workup Workup & Isolation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Inert Atmosphere (N₂ Purge) B->C D Introduce H₂ (Balloon/Pressure) C->D F Add H-Donor (e.g., HCOONH₄) C->F E Stir at RT D->E H Monitor by TLC/HPLC E->H G Heat to Reflux F->G G->H I Filter through Celite® to Remove Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: General Experimental Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Insufficient catalyst activity- Steric hindrance at the reaction site- Poor substrate solubility- Use a fresh batch of catalyst.- Increase catalyst loading (up to 50 mol%).[1]- Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7]- Increase hydrogen pressure if using H₂ gas.[7]- Change to a solvent with better solubilizing power or one that accelerates the reaction (e.g., THF, AcOH).[4]
Catalyst Poisoning - Presence of sulfur-containing functional groups (e.g., thiols, thioethers)- Certain nitrogen-containing heterocycles- Halogens (especially chlorides and bromides)- Increase the catalyst loading significantly.- Use Pearlman's catalyst, which can be more resistant to poisoning.- Consider an alternative deprotection method if poisoning is severe.
Unwanted Side Reactions (e.g., reduction of other functional groups) - Catalyst is too active- Reaction conditions are too harsh- Use a less active catalyst (e.g., 5% Pd/C).- Run the reaction at a lower temperature or pressure.- In some cases, specific additives like ammonia or pyridine can selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[14][15]

Safety Precautions

Catalytic hydrogenation is a powerful tool, but it comes with inherent risks that must be managed through strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13][16] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[12] Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[16]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use and when dry, is pyrophoric and can ignite flammable solvents upon exposure to air.[12][13] Always handle the catalyst wet.[16] After filtration, the used catalyst on the Celite® pad should be quenched by wetting it with water to prevent fires.[13]

  • Pressure Equipment: If using high-pressure hydrogenation reactors, ensure they are properly rated and maintained.[16] Always perform a leak test with an inert gas before introducing hydrogen. Never exceed the rated temperature or pressure of the vessel.

By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented, researchers can effectively and safely utilize catalytic hydrogenolysis for the removal of benzyl esters, a crucial step in the synthesis of a wide array of important molecules.

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

  • Infinity Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

  • Monguchi, Y., et al. (2017). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 22(9), 1438. Available at: [Link]

  • Industrial and Process Plant Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Kallam, K. C., & Rahman, H. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 316-327. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Available at: [Link]

  • Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 499-502. Available at: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 42(15), 2639-2641. Available at: [Link]

  • Vedejs, E., & Daugulis, O. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 64(1), 1-3. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 63(8), 2149-2152. Available at: [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available at: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444. Available at: [Link]

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815. Available at: [Link]

  • Organic Chemistry Portal. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of C-Terminal Aspartyl Peptide Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of Boc-D-aspartinol 4-Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). This compound is a critical building block for synthesizing C-terminal peptide alcohols, aldehyde precursors, and hydroxyethylene isosteres—motifs essential in the development of HIV protease inhibitors and other transition-state mimetic drugs.

Compound: this compound (Boc-D-Asp(OBzl)-ol) CAS: 182748-72-7 Primary Application: Synthesis of C-terminal peptide alcohols and protease inhibitor pharmacophores via Boc-SPPS chemistry.

Executive Summary & Strategic Rationale

This compound represents a specialized "terminator" unit in peptide synthesis. Unlike standard amino acids, it possesses a C-terminal primary alcohol rather than a carboxylic acid. This structural difference renders standard esterification loading protocols (e.g., Merrifield/Cesium salt) impossible.

To utilize this building block effectively in Boc/Benzyl (Boc/Bzl) SPPS , researchers must employ a Linker-Based Anchoring Strategy . The alcohol functionality is converted into a hemisuccinate, which acts as a "pseudo-acid" handle, allowing attachment to standard amine-functionalized resins (MBHA or Aminomethyl polystyrene).

Key Advantages of this Strategy:

  • Robustness: The succinate linkage is stable against the repetitive TFA acidolysis used for Boc removal.

  • Orthogonality: The Benzyl (OBzl) side-chain protection is stable to TFA but removed during final global deprotection/cleavage.

  • Versatility: Allows for the generation of C-terminal alcohols (peptidols) which can be further oxidized to aldehydes (potent protease inhibitors).

Critical Mechanistic Pathway

The synthesis relies on the Hemisuccinate Anchor Method . The logic follows a linear transformation:

  • Functionalization: Convert the inert alcohol to a reactive carboxylic acid (hemisuccinate).

  • Anchoring: Couple the hemisuccinate to the solid support.[1]

  • Elongation: Proceed with standard Boc-SPPS cycles.

  • Release: Nucleophilic or hydrolytic cleavage releases the C-terminal alcohol.

Pathway Diagram (DOT Visualization)

G Start Boc-D-aspartinol(OBzl) Step1 Succinylation (Succinic Anhydride/DMAP) Start->Step1 Activation Intermediate Boc-Asp(OBzl)-ol Hemisuccinate Step1->Intermediate Yields COOH handle Coupling Resin Loading (DIC/HOBt) Intermediate->Coupling Resin MBHA / Aminomethyl Resin Resin->Coupling SolidPhase Resin-Bound Complex [Resin]-NH-CO-CH2-CH2-CO-O-[Asp-ol] Coupling->SolidPhase Amide Bond Formation SPPS Boc-SPPS Elongation (TFA Deprotection / Coupling) SolidPhase->SPPS Chain Growth Cleavage Cleavage (Base Hydrolysis or TFMSA) SPPS->Cleavage Final Step Final Peptide Alcohol (H-Peptide-Asp(OH)-ol) Cleavage->Final Release

Caption: Workflow for anchoring Boc-D-aspartinol(OBzl) to solid support via hemisuccinate linker.

Detailed Experimental Protocols

Phase 1: Preparation of Hemisuccinate Derivative

Objective: To introduce a carboxylic acid handle onto the amino alcohol.

Reagents:

  • This compound (1.0 eq)

  • Succinic Anhydride (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Pyridine (Solvent/Base)

Protocol:

  • Dissolve This compound (10 mmol) in anhydrous Pyridine (30 mL).

  • Add Succinic Anhydride (15 mmol) and DMAP (1 mmol).

  • Stir the reaction mixture at room temperature (RT) for 16–24 hours under nitrogen.

  • Monitoring: Check reaction progress via TLC (CHCl3:MeOH 9:1). The starting material spot should disappear.

  • Work-up:

    • Concentrate the pyridine under reduced pressure.

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Wash with 10% Citric Acid (3x) to remove pyridine and unreacted anhydride.

    • Wash with Brine (2x), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ether/Hexane or use flash chromatography if necessary.

    • Target Product:Boc-D-Asp(OBzl)-ol-succinate (Free carboxylic acid).

Phase 2: Resin Loading (Anchoring)

Objective: Attach the hemisuccinate to the solid support (MBHA or Aminomethyl Resin).

Reagents:

  • MBHA Resin (Substitution ~0.5–0.8 mmol/g)[2]

  • Boc-D-Asp(OBzl)-ol-succinate (3.0 eq relative to resin)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • HOBt (Hydroxybenzotriazole) (3.0 eq)

  • DMF (Dimethylformamide)[3]

Protocol:

  • Swell Resin: Place MBHA resin (1 g) in a reaction vessel. Swell in DCM (30 min), then wash with DMF (3x).

  • Activation: In a separate vial, dissolve the Hemisuccinate derivative and HOBt in minimal DMF. Add DIC . Stir for 5 minutes to activate.

  • Coupling: Add the activated mixture to the resin. Shake at RT for 4–12 hours.

  • Kaiser Test: Perform a Kaiser test. The beads should be colorless (negative), indicating successful capping of resin amines. If slightly blue, recouple.[3]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DCM) for 30 minutes.

  • Wash: Wash resin with DMF (3x), DCM (3x), and MeOH (2x). Dry in vacuo if storing.[2][4][5]

Phase 3: Boc-SPPS Elongation

Objective: Build the peptide chain.

Cycle Parameters (Standard Boc/Bzl):

  • Deprotection: 50% TFA in DCM (2 min pre-wash + 20 min reaction).

  • Wash: DCM (3x), 5% DIEA/DCM (Neutralization, 2x 2 min), DCM (3x).

  • Coupling: Boc-Amino Acid (3 eq) + HBTU (2.9 eq) + DIEA (6 eq) in DMF. Reaction time: 1 hour.

  • Monitoring: Ninhydrin (Kaiser) test after every coupling.

Specific Precaution for Aspartyl Residues:

  • Aspartimide Formation: The OBzl side chain is prone to cyclization (Aspartimide) upon exposure to base (DIEA) during neutralization.

  • Mitigation: Use HOCt instead of HOBt if available, or minimize exposure to DIEA. Alternatively, use Cyclohexyl (OcHex) protection for internal Asp residues if possible, though the starting material here is OBzl.

Phase 4: Cleavage and Isolation

Objective: Release the peptide alcohol and remove side-chain protection.

Strategy: Since the linker is a succinate ester, standard HF cleavage (which cleaves Benzyl esters) will remove the side chain protection (OBzl -> OH) but may not cleanly cleave the succinate-alcohol ester bond. A Saponification or Nucleophilic Displacement is often required to release the alcohol.

Method A: Global Deprotection (Yields Free Peptide Alcohol)

  • High HF Cleavage: Treat resin with anhydrous HF/p-cresol (90:10) at 0°C for 1 hour.

    • Result: This removes the Boc group (if N-term), the OBzl side chain, and other Bzl-based protectors. The peptide remains attached to the resin via the succinate ester (often stable to HF).

  • Extraction: Wash resin with Ether to remove scavengers. Extract the resin-bound peptide (if not cleaved) or wash resin.[6][7]

  • Base Hydrolysis (Release): Treat the HF-cleaved resin (now containing deprotected peptide attached via succinate) with 0.1M NaOH or LiOH in THF/Water (1:1) for 30–60 minutes.

    • Note: This hydrolyzes the succinate-alcohol ester, releasing the Peptide Alcohol .

  • Neutralization: Immediately neutralize with dilute HCl or Acetic Acid.

  • Purification: Lyophilize and purify via RP-HPLC.

Technical Data Summary

ParameterSpecification / Condition
Resin Choice MBHA (4-Methylbenzhydrylamine) or Aminomethyl Polystyrene
Linker Succinic Anhydride (forms Hemisuccinate)
Loading Efficiency Typically 0.4 – 0.6 mmol/g
Deprotection Reagent 50% TFA in DCM
Side Chain (OBzl) Stable to TFA; Cleaved by HF or strong base
Aspartimide Risk Moderate (Minimize base contact time)
Final Product C-Terminal Peptide Alcohol (Peptidol)

Troubleshooting & Optimization

Issue: Low Loading Efficiency
  • Cause: Steric hindrance of the secondary structure or wet reagents.

  • Solution: Double couple the hemisuccinate (use 5 eq). Ensure the hemisuccinate is fully dry and free of residual pyridine. Use a catalytic amount of DMAP during loading (carefully, to avoid racemization).

Issue: Aspartimide Formation (Beta-shift)
  • Symptom: Mass spectrum shows [M-18] peak.

  • Cause: Attack of the backbone amide nitrogen on the beta-benzyl ester side chain.

  • Solution: Add 0.5M HOBt to the TFA deprotection solution. This suppresses the ring closure. Keep neutralization steps (DIEA) short (<2 min).

Issue: Incomplete Cleavage of Linker
  • Symptom: Low yield of peptide alcohol; peptide remains on resin.

  • Solution: If NaOH hydrolysis is too harsh (potential for racemization), use Transesterification with MeOH/Et3N followed by mild hydrolysis, or use LiBH4 (Lithium Borohydride) reduction if the peptide sequence allows (no other reducible groups).

References

  • Synthesis of Peptide Alcohols: N. Voyer et al., Solid-phase synthesis of peptide alcohols using a succinate linker, Tetrahedron Letters , 1996.

  • Boc/Bzl Strategy Overview: R.B. Merrifield, Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide, J. Am. Chem. Soc. , 1963.

  • Aspartimide Side Reactions: M. Mergler et al., The Aspartimide Problem in Fmoc-based SPPS, Journal of Peptide Science , 2003. (Applicable mechanisms for Boc/Bzl).

  • This compound Properties: ChemicalBook Database Entry, CAS 182748-72-7.[8]

Sources

Technical Application Note: Strategic Utilization of Boc-D-aspartinol 4-Benzyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Boc-D-aspartinol 4-Benzyl Ester (CAS: 182748-72-7) is a high-value chiral building block derived from D-aspartic acid. In modern medicinal chemistry, it serves as a critical scaffold for the synthesis of peptidomimetics , specifically hydroxyethylene and hydroxyethylamine isosteres . These structural motifs are fundamental to the design of aspartyl protease inhibitors (e.g., HIV protease, Renin, and Secretase inhibitors), where they mimic the tetrahedral transition state of peptide bond hydrolysis without being cleavable by the enzyme.

This guide details the application of this compound as a precursor for chiral aldehydes, enabling the stereoselective construction of pharmacologically active cores. It emphasizes the orthogonality of the Boc (acid-labile) and Benzyl ester (hydrogenolysis-labile) protecting groups, which allows for versatile synthetic strategies.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name tert-Butyl N-[(2R)-1-hydroxy-4-(phenylmethoxy)-2-butanyl]carbamate
Common Name This compound; Boc-D-Asp(OBzl)-ol
CAS Number 182748-72-7
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Chirality D-Configuration (R-isomer at C2)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in Water
Stability Stable under standard storage (-20°C). Sensitive to strong acids and oxidizing agents.
Purity Requirement >98% (HPLC) for GMP synthesis; <0.5% D-isomer (racemization control)

Core Application: Synthesis of Protease Inhibitor Scaffolds

The primary utility of this compound lies in its conversion to the corresponding amino aldehyde (Garner's aldehyde analog). This aldehyde is a reactive intermediate that undergoes nucleophilic addition to form the core backbone of protease inhibitors.

Synthetic Workflow Visualization

G Start Boc-D-aspartinol 4-Benzyl Ester (Alcohol) Aldehyde Boc-D-Asp(OBzl)-H (Chiral Aldehyde) Start->Aldehyde Swern Oxidation (-78°C) Isostere Hydroxyethylene Isostere Scaffold Aldehyde->Isostere Wittig/Grignard + Reduction Drug Protease Inhibitor (e.g., HIV/Renin) Isostere->Drug Deprotection & Coupling

Figure 1: Strategic workflow converting the alcohol precursor into bioactive drug scaffolds.

Detailed Experimental Protocols

Protocol A: Swern Oxidation (Alcohol to Aldehyde)

Objective: Convert this compound to Boc-D-aspartinal 4-Benzyl Ester without racemization. Criticality: The resulting aldehyde is optically unstable. It must be prepared in situ or used immediately.

Reagents:

  • Oxalyl Chloride (2.0 equiv)[2]

  • DMSO (4.0 equiv)[2]

  • Triethylamine (TEA) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Starting Material: this compound (1.0 equiv)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Oxalyl Chloride (2.0 equiv) in anhydrous DCM (10 mL/g substrate). Cool to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Add DMSO (4.0 equiv) dropwise over 15 minutes. Caution: Gas evolution (CO/CO₂) occurs. Stir for 30 minutes at -78°C to form the chlorosulfonium intermediate.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in a minimum volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below -70°C. Stir for 45–60 minutes.

  • Termination: Add TEA (5.0 equiv) dropwise. The mixture will turn into a thick white suspension.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes. The solution typically becomes clear or pale yellow.

  • Workup: Quench with cold saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with cold 1M HCl (rapidly), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo at room temperature.

    • Checkpoint: The product is an oil/solid that should be used immediately in the next step (e.g., Wittig reaction) to prevent racemization.

Protocol B: Reductive Amination (Synthesis of Hydroxyethylamine Isosteres)

Objective: Couple the freshly prepared aldehyde with an amine to form the secondary amine core found in drugs like Indinavir.

Reagents:

  • Freshly prepared Boc-D-Asp(OBzl)-H (from Protocol A)

  • Amine component (e.g., Piperazine derivative or Amino-indanol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in DCE. Add catalytic Acetic Acid (1-2 drops). Stir at room temperature for 1 hour to form the imine intermediate (monitor by TLC).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The resulting product contains the "reduced peptide bond" (

    
    ) isostere.
    

Mechanism of Action & Rationale

The utility of this compound rests on the Orthogonal Protection Strategy .

  • Boc Group (N-terminus): Stable to base and hydrogenation. Cleaved by TFA or HCl/Dioxane. This allows for manipulation of the C-terminus (ester/alcohol) without affecting the amine.

  • Benzyl Ester (Side Chain): Stable to TFA (short exposure) and mild base. Cleaved by Hydrogenolysis (H₂/Pd-C) or HF .[3] This is crucial for the final deprotection step of the drug molecule, ensuring the aspartic acid side chain (

    
    ) is liberated only at the very end of the synthesis.
    
Reaction Pathway Diagram[5]

Reaction Substrate This compound (Stable Precursor) Intermediate Alkoxysulfonium Ion (Activated Species) Substrate->Intermediate DMSO / (COCl)2 -78°C Aldehyde Boc-D-Asp(OBzl)-H (Electrophilic Core) Intermediate->Aldehyde Et3N (Elimination) Product Peptidomimetic Inhibitor (Target Molecule) Aldehyde->Product Nucleophilic Attack (Wittig / Grignard)

Figure 2: Mechanistic pathway from stable alcohol to reactive electrophile.

Troubleshooting & Expert Tips

  • Racemization Risk: The

    
    -carbon in the aldehyde is highly acidic. Never  store the aldehyde. If storage is unavoidable, keep at -80°C under Argon, but immediate use is strongly recommended.
    
  • Odor Control: The Swern oxidation generates Dimethyl Sulfide (DMS). Use a bleach trap (sodium hypochlorite) for the rotary evaporator exhaust to neutralize the smell.

  • Alternative Oxidation: If the substrate contains sulfide-sensitive groups, use Dess-Martin Periodinane (DMP) . It is milder and performed at room temperature, though more expensive.

  • Solubility: If the starting material is not fully soluble in DCM at -78°C, add a small amount of dry THF (Tetrahydrofuran) to the mixture.

References

  • Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[4] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • Application in HIV Protease Inhibitors: Ghosh, A. K.; Bilcer, G.; Schiltz, G. "Syntheses of FDA Approved HIV Protease Inhibitors." Synthesis2001 , 2001(15), 2203-2229. Link

  • Peptidomimetic Design: "Design and Synthesis of Proteinase Inhibitors." Medicinal Chemistry, University of Kansas. Link

  • Boc/Benzyl Strategy: "Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide." BenchChem Application Notes. Link

  • Chemical Properties: "this compound Product Entry." ChemicalBook. Link

Sources

Application Note: Boc-D-aspartinol 4-Benzyl Ester in Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-aspartinol 4-Benzyl Ester (Boc-D-Asp(OBzl)-ol) is a high-value chiral building block employed in the rational design of peptidomimetic drugs. Its primary application lies in the synthesis of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE-1, Renin).

Unlike standard amino acids, this reduced alcohol derivative serves as a direct precursor to hydroxyethylamine and hydroxyethylene isosteres—scaffolds that mimic the tetrahedral transition state of peptide bond hydrolysis. By replacing the scissile amide bond with a non-cleavable hydroxyl group, these compounds act as potent competitive inhibitors.[1] The D-configuration is particularly critical for developing metabolically stable analogs (retro-inverso strategies) or accessing specific stereochemical outcomes via inversion-based synthetic routes.

Technical Specifications & Chemical Profile

PropertySpecification
Chemical Name tert-Butyl N-[(2R)-4-(benzyloxy)-1-hydroxy-4-oxobutan-2-yl]carbamate
Common Name This compound
CAS Number 182748-72-7
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Chirality D-Isomer (R-configuration at C2)
Purity Grade ≥ 98% (HPLC)
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water
Storage 2–8°C, Desiccate (Hygroscopic)

Mechanism of Application: Transition State Mimetics

The efficacy of this compound stems from its ability to be converted into a "warhead" that binds irreversibly or tightly to the enzyme's active site.

The Synthetic Logic
  • Precursor State: The alcohol group (-CH₂OH) is chemically inert to proteolysis.

  • Activation: Oxidation to the aldehyde (Boc-D-Asp(OBzl)-H) creates an electrophile.

  • Assembly: Reaction with a nucleophile (e.g., a Grignard reagent, amine, or ylide) generates the secondary alcohol core .

  • Inhibition: This secondary alcohol mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by aspartyl proteases, but cannot be cleaved, effectively "freezing" the enzyme.

Workflow Visualization

The following diagram illustrates the conversion of this compound into a bioactive protease inhibitor core.

InhibitorSynthesis Start Boc-D-Asp(OBzl)-ol (Starting Material) Aldehyde Boc-D-Asp(OBzl)-H (Chiral Aldehyde) Start->Aldehyde Oxidation (Swern/Dess-Martin) Epoxide Chiral Epoxide Intermediate Aldehyde->Epoxide Corey-Chaykovsky Epoxidation Isostere Hydroxyethylamine Isostere (Core) Epoxide->Isostere Ring Opening with Amine (R-NH2) Final Protease Inhibitor (e.g., BACE-1 / HIV) Isostere->Final Deprotection & Side Chain Coupling

Figure 1: Synthetic pathway from Boc-D-aspartinol to Hydroxyethylamine Isostere Inhibitors.

Experimental Protocols

Note: All procedures must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol A: Oxidation to Boc-D-Asp(OBzl)-al (The Gateway Step)

The alcohol must be oxidized to the aldehyde without racemization. The Swern Oxidation is the gold standard here due to its mild conditions.

Reagents:

  • Oxalyl chloride (COCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to -78°C under nitrogen.

  • DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Stir for 15 minutes. Gas evolution (CO, CO₂) will occur.

  • Substrate Addition: Dissolve This compound (1.0 eq) in minimum DCM and add dropwise to the reaction mixture, maintaining -78°C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise. The solution will turn cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Dilute with DCM, wash with cold 1M HCl (rapidly), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Critical Checkpoint: Use the aldehyde immediately or store at -20°C under argon. Aldehydes are prone to racemization and hydration.

Protocol B: Synthesis of Hydroxyethylamine Isostere (Epoxide Route)

This protocol describes converting the aldehyde to an epoxide, then opening it with an amine to form the inhibitor core.[2]

Step-by-Step:

  • Epoxidation: Treat the crude aldehyde (from Protocol A) with trimethylsulfoxonium iodide and NaH (Corey-Chaykovsky reagent) in DMSO/THF at 0°C to room temperature.

    • Result: Formation of the diastereomeric epoxide.

  • Ring Opening: Dissolve the epoxide in isopropanol or ethanol. Add the desired amine (R-NH₂, e.g., a piperazine or benzylamine derivative) in slight excess (1.2 eq).

  • Reflux: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Purification: Evaporate solvent and purify via silica gel flash chromatography.

    • Outcome: A Boc-protected hydroxyethylamine core. The benzyl ester remains intact, protecting the aspartyl side chain.

Protocol C: Selective Deprotection

To finalize the inhibitor, you often need to differentiate the N-terminus and the side chain.

  • Removal of Boc (N-terminus):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 30–60 minutes.

    • Note: The benzyl ester is generally stable to brief TFA exposure but may hydrolyze with prolonged exposure to strong aqueous acids.

  • Removal of Benzyl Ester (Side Chain):

    • Hydrogenolysis: H₂ (1 atm), 10% Pd/C in MeOH/EtOAc. This is the cleanest method and leaves the Boc group intact.

    • Use Case: Use this if you need the free acid side chain for further coupling or to generate the active aspartic acid residue in the final inhibitor.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Racemization of Aldehyde Basic conditions during workup or storage.Keep workup cold and rapid. Use a phosphate buffer (pH 7) instead of sat. NaHCO₃ if racemization persists. Use Dess-Martin Periodinane if Swern fails.
Low Yield in Epoxide Opening Steric hindrance of the amine.Add a Lewis acid catalyst (e.g., LiClO₄ or Ca(OTf)₂) to activate the epoxide. Switch solvent to Ethanol/Water mixtures.
Boc Loss during Hydrogenolysis Acidic impurities in Pd/C.Add a trace of NaHCO₃ or use commercially available "base-washed" Pd/C.
Incomplete Oxidation Water in DMSO or DCM.Ensure all reagents are strictly anhydrous. Distill oxalyl chloride if old.

Safety & Handling

  • This compound: Generally low toxicity but treat as a potential irritant. Avoid inhalation of dust.

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be used in a high-efficiency fume hood.

  • TFA: Corrosive and volatile. Causes severe burns.

References

  • Chemical Identification: this compound (CAS 182748-72-7).[3][][5] ChemicalBook. Retrieved from

  • Protease Inhibitor Design: Ghosh, A. K., et al. (2006). "Structure-based design, synthesis, and biological evaluation of potent HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Context: General methodology for aspartyl protease inhibitor synthesis).
  • Hydroxyethylamine Synthesis: Benedetti, F., et al. (2004). "Stereocontrolled synthesis of hydroxyethylamine isosteres via chiral sulfoxide chemistry." Tetrahedron Letters. Retrieved from

  • BACE-1 Inhibitors: Probst, G., et al. (2017).[6] "Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors." Journal of Medicinal Chemistry. Retrieved from

  • General Reagent Data: "this compound." Chem-Impex International. Retrieved from (Note: Related ester data used for property verification).

Sources

Troubleshooting & Optimization

preventing racemization during Boc-D-aspartinol 4-Benzyl Ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Boc-D-aspartinol 4-Benzyl Ester (Boc-D-Asp(OBn)-ol). It addresses the specific stereochemical vulnerabilities of this molecule, particularly the risks of racemization during synthesis (reduction) and subsequent derivatization.

Topic: Preventing Racemization & Structural Instability

Core Technical Analysis: The Stereochemical Hazard

This compound presents a unique dual-threat profile compared to standard amino acids. While the Boc group generally suppresses oxazolone-mediated racemization, the presence of the


-benzyl ester  combined with the C1-alcohol  creates two distinct failure modes:
  • 
    -Proton Acidity (Racemization):  The 
    
    
    
    -proton is flanked by a urethane (Boc-NH-) and a methylene group attached to the side-chain ester. While less acidic than a
    
    
    -keto ester, strong bases or improper activation can still facilitate proton abstraction, leading to enolization and loss of optical purity.
  • Intramolecular Lactonization (Chemical Instability): Unlike the acid form, the alcohol functionality at C1 is perfectly positioned to attack the side-chain benzyl ester, forming a 5-membered

    
    -lactone. This side reaction not only consumes the product but often proceeds through intermediates that scramble stereochemistry.
    

Troubleshooting Guide (Q&A)

Category A: Synthesis (Reduction of Boc-Asp(OBn)-OH)

Q: I am reducing Boc-D-Asp(OBn)-OH to the alcohol using the Mixed Anhydride method. My product shows 15% racemization. What went wrong?

A: The Mixed Anhydride method (Isobutyl chloroformate/NMM) is efficient but highly temperature-sensitive. Racemization typically occurs at the anhydride formation stage if:

  • Temperature > -10°C: The activation energy for enolization is accessible above this threshold.

  • Excess Base: Unneutralized N-methylmorpholine (NMM) acts as a shuttle base, abstracting the

    
    -proton.
    
  • Wrong Base: Triethylamine (TEA) is too strong and sterically unhindered, promoting racemization.

Corrective Protocol:

  • Maintain -15°C: Ensure the reaction mixture is at -15°C before adding the chloroformate.

  • Stoichiometry: Use exactly 1.0 equivalent of NMM. Do not use TEA.

  • Speed: Reduce the activation time (anhydride formation) to 1–2 minutes maximum before adding the reducing agent (NaBH4).

Category B: Reaction & Derivatization[1][2][3][4][5][6]

Q: Can I oxidize this compound to the aldehyde using Swern conditions without racemization?

A: Proceed with extreme caution. The resulting aldehyde (Boc-D-Asp(OBn)-H) renders the


-proton significantly more acidic (pKa ~19-20) than in the alcohol precursor.
  • Risk: Standard Swern bases (TEA/DIPEA) used during the quench can cause rapid epimerization of the aldehyde.

  • Solution: Use Dess-Martin Periodinane (DMP) in buffered DCM (NaHCO3) to avoid the basic conditions required by Swern. If Swern is necessary, use a bulky base like DIPEA and keep the quench at -78°C.

Q: I see a new spot on TLC that is not my product or the starting material. Is it the lactone?

A: Likely, yes. The C1-hydroxyl group can attack the side-chain benzyl ester to form a cyclic urethane-protected lactone (structurally similar to a homoserine lactone).

  • Trigger: This is often catalyzed by trace acid (from silica gel chromatography) or heat.

  • Prevention: Neutralize silica gel with 1% TEA before purification. Store the compound at -20°C. Avoid prolonged storage in solution.

Validated Experimental Protocols

Protocol 1: Racemization-Free Reduction of Boc-D-Asp(OBn)-OH

Target: Synthesis of this compound

Reagents:

  • Boc-D-Asp(OBn)-OH (1.0 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.0 eq)

  • NaBH4 (3.0 eq) dissolved in minimal water

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Boc-D-Asp(OBn)-OH and NMM in THF. Cool to -15°C (ice/salt bath).

  • Activation: Add IBCF dropwise over 5 minutes. Critical: Do not let temp rise above -10°C. Stir for exactly 1 minute after addition.

  • Reduction: Remove the precipitate (NMM·HCl) by rapid filtration (cold) OR proceed directly: Add the NaBH4 solution in one portion.

    • Note: Vigorous gas evolution (CO2) will occur.

  • Quench: After 20 minutes, quench with saturated NH4Cl.

  • Workup: Extract with Ethyl Acetate. Wash with 1M KHSO4 (removes unreacted amine), NaHCO3 (removes acid), and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Pre-treat column with 1% Et3N to prevent lactonization.

Protocol 2: Chiral HPLC Analysis

Purpose: Verify Optical Purity

ParameterCondition
Column Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Benzyl group)
Expected D-isomer (Major) vs L-isomer (Minor/Trace)

Mechanistic Visualization

The following diagrams illustrate the safe synthetic pathway versus the failure modes (Racemization and Lactonization).

Boc-Aspartinol_Pathways Start Boc-D-Asp(OBn)-OH (Starting Material) MixedAnh Mixed Anhydride Intermediate (T < -15°C) Start->MixedAnh IBCF / NMM -15°C Enolate Enolate / Oxazolone (RACEMIZATION) MixedAnh->Enolate Excess Base or T > -10°C Product Boc-D-Asp(OBn)-ol (Target Alcohol) MixedAnh->Product NaBH4 Fast Reduction Enolate->Product Forms DL-Mix Lactone Cyclic Lactone (SIDE PRODUCT) Product->Lactone Acid/Heat Spontaneous Cyclization

Figure 1: Reaction pathways showing the critical control point at the Mixed Anhydride stage and the downstream risk of lactonization.

References

  • Reduction of Amino Acids to Amino Alcohols: Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile and convenient synthesis of N-protected amino alcohols. Tetrahedron Letters, 32(7), 923-926.

  • Racemization via Mixed Anhydride Method: Benoiton, N. L. (1983). Quantitation of racemization during the formation of the mixed anhydride of N-benzyloxycarbonyl-L-valine. Journal of the Chemical Society, Chemical Communications.

  • Lactoniz

    
    -Hydroxy Esters: 
    Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Organic Chemistry.
    
    
  • Prevention of Aspartimide/Lactone Formation: Mergler, M., et al. (2003). Peptide Synthesis: Aspartimide Formation. Journal of Peptide Science.

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Department: Organic & Peptide Synthesis Support Ticket ID: BOC-DEP-001 Assigned Specialist: Senior Application Scientist

Triage: Diagnostic First

Before altering your reaction conditions, you must confirm the nature of the "incomplete" reaction. In 40% of reported cases, what appears to be incomplete deprotection is actually a side-reaction adduct or an aggregation issue .

Step 1: Analyze the Mass Spectrum (LC-MS/MALDI) Calculate the mass difference (


) between your expected product and the observed impurity.
Observed

Mass (vs. Product)
DiagnosisRoot CauseAction Required
+100 Da True Incomplete Steric hindrance, insufficient acid, or poor solubility.Proceed to Module 2 & 3 .
+56 Da

-Butyl Adduct
Scavenger failure. The

-butyl cation re-attached to a nucleophile (Trp, Tyr, Met, Cys).[1]
Proceed to Module 4 .
+44 Da Carbamate Salt Incomplete decarboxylation. The amine is free, but the carbamic acid hasn't lost CO

.
Sonicate, warm to RT, or check pH.

Module 1: The Mechanistic Baseline

To troubleshoot effectively, you must understand the failure point. Boc removal is an acid-catalyzed elimination.[2]

The Critical Failure Point: The reaction generates a reactive


-butyl cation .[1][3][4] If this cation is not immediately quenched by a scavenger, it exists in equilibrium. In "difficult" sequences, the equilibrium shifts back toward the protected state (or alkylation) if the acid concentration is too low to drive the protonation of the urethane carbonyl.

BocMechanism Boc Boc-Protected Amine (Starting Material) Protonated Protonated Intermediate Boc->Protonated Acid (H+) Cation tert-Butyl Cation (+ Carbamic Acid) Protonated->Cation Slow Step Product Free Amine Salt + CO2 Cation->Product -CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination Adduct Alkylated Side Product (Permanent Impurity) Cation->Adduct Nucleophilic Attack (No Scavenger)

Figure 1: Mechanistic flow of Boc deprotection.[2][5][6][7][8] Note that the red path (Adduct formation) competes with the green path (Elimination) if scavengers are absent.

Module 2: Solving "True" Incomplete Deprotection (+100 Da)

If you confirmed the impurity is Starting Material (+100 Da), the issue is kinetic (reaction too slow) or thermodynamic (equilibrium issue).

Q: I am using 50% TFA/DCM and it stalled at 80%. What now?

A: The standard 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) is often insufficient for sterically hindered amines (e.g., N-methyl amino acids) or aggregated peptides.

Protocol A: The "Solubility Fix" If the peptide/reactant precipitates, the acid cannot penetrate the solid lattice.

  • Switch Solvent: Replace DCM with Phenol or Cresol (acting as both solvent and scavenger).

  • Add Chaotropes: Add 5% H

    
    O or 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) before acid addition to break aggregates (for SPPS).
    

Protocol B: The "Hard" Acid (HCl/Dioxane) HCl is a smaller molecule than TFA and often penetrates steric bulk better.

  • Reagent: 4M HCl in 1,4-Dioxane (Commercial or freshly gassed).

  • Procedure: Dissolve substrate in minimal Dioxane. Add 10-20 equivalents of 4M HCl/Dioxane.

  • Warning: Watch for acid-sensitive amides (e.g., Gln/Asn) which can deamidate under these harsher conditions.

Module 3: The "Sledgehammer" (Lewis Acid Assisted)

Q: My substrate is extremely hindered (e.g., N-methyl-Aib). HCl and TFA both failed.

A: You need to switch mechanisms. Instead of proton-driven cleavage, use Silyl-Push mechanics.

The Logic: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) is a powerful Lewis acid. It silylates the Boc carbonyl oxygen. The resulting silylated intermediate is exponentially more labile than the protonated version, forcing the leaving group (t-butyl cation) off rapidly.

Protocol: TMSOTf-Mediated Cleavage Reference: Lundt et al. (1978)

  • Preparation: Ensure strictly anhydrous conditions (Argon atmosphere). Moisture kills TMSOTf.

  • The Cocktail:

    • TMSOTf: 1 M

    • Thioanisole: 1 M (Crucial scavenger)

    • Solvent: TFA (Trifluoroacetic acid) or DCM.[2][6][9][10]

  • Execution:

    • Cool reaction vessel to 0°C.

    • Add the cocktail to the substrate.[11]

    • Stir at 0°C for 15 minutes, then warm to Room Temp for 30-60 minutes.

  • Workup: Quench with excess ether to precipitate the product or neutralize carefully with cold NaHCO

    
    .
    

Module 4: Scavenger Cocktails (Preventing +56 Da)

Q: I see a +56 Da impurity. Is this incomplete reaction?

A: No. This is tert-butylation . The t-butyl cation generated during deprotection attacked a nucleophilic side chain (Trp, Tyr, Met, Cys) because it wasn't quenched fast enough.

Selection Guide for Scavengers:

Sensitive Residue PresentRecommended Scavenger Cocktail (v/v)Mechanism of Action
None (Simple Amine) H

O (2-5%)
Water traps the cation to form t-Butanol.
Methionine (Met) Thioanisole (5%) Forms a reversible sulfonium salt, preventing permanent alkylation.
Tryptophan (Trp) Water (2.5%) + TIS (2.5%) TIS (Triisopropylsilane) reduces the cation to isobutane (gas).
Cysteine (Cys) DTT (2.5%) + Water (2.5%) Thiols compete for the cation; DTT keeps Cys reduced.
"The Kitchen Sink" Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

Visual Workflow for Optimization:

TroubleshootingFlow Start Start: Incomplete Deprotection CheckMS Check Mass Spec (Delta Mass) Start->CheckMS Plus100 +100 Da (SM Remaining) CheckMS->Plus100 True Incomplete Plus56 +56 Da (t-Butyl Adduct) CheckMS->Plus56 Side Reaction Solubility Is Substrate Soluble? Plus100->Solubility FixScavenger Add TIS/Water/Thioanisole Plus56->FixScavenger Steric Is Site Hindered? Solubility->Steric Yes FixSolubility Add Phenol or Co-solvent Solubility->FixSolubility No (Precipitates) StrongerAcid Use 4M HCl/Dioxane Steric->StrongerAcid Moderate LewisAcid Use TMSOTf Protocol Steric->LewisAcid Severe

Figure 2: Decision matrix for troubleshooting based on Mass Spectrometry evidence.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[3][4] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][6][12][13] Chemical Reviews, 109(6), 2455-2504. Link

  • Schnölzer, M., et al. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

Sources

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Product: Boc-D-aspartinol 4-Benzyl Ester (CAS: 182748-72-7) Chemical Context: Chiral Amino Alcohol Building Block Primary Application: Peptidomimetic synthesis (Statine analogues), Protease inhibitors.[1]

System Diagnostics: Pre-Coupling Checklist

Before initiating any reaction, verify the integrity of your reagents. 80% of "coupling failures" with amino alcohols are actually purity or solvent issues.

ParameterSpecification / RequirementWhy it Matters
Purity (HPLC)

98%
Impurities (often truncated synthesis byproducts) compete for coupling agents.[1]
Water Content < 0.1% (Karl Fischer)Critical. Water is a better nucleophile than the primary alcohol of aspartinol. It will hydrolyze your active ester, consuming reagents and lowering yield.
Solvent Choice Anhydrous DCM or DMFDCM is preferred for Steglich esterification; DMF for Mitsunobu if solubility is an issue. Avoid protic solvents.
Storage -20°C, DesiccatedHygroscopic. Moisture uptake leads to hydrolysis of the side-chain benzyl ester over time.[1]

Core Protocols: Optimizing O-Acylation

"Coupling" this molecule typically means reacting its primary alcohol (


) with a carboxylic acid to form an ester linkage (depsipeptide bond).[1] Unlike amine coupling, hydroxyl groups are poor nucleophiles and require specific activation strategies.
Method A: Modified Steglich Esterification (Recommended Standard)

Best for: Standard couplings to non-hindered carboxylic acids.[1]

The Logic: Standard DCC/DMAP protocols often fail due to urea byproducts (DCU) contaminating the product. We recommend EDC.HCl for easier workup and low-temperature addition to prevent racemization.[1]

Protocol:

  • Dissolve: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.1 eq) and this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).
    
  • Catalyst: Add DMAP (0.1 eq). Note: Do not exceed 0.1 eq. Excess DMAP increases the risk of base-catalyzed racemization at the

    
    -carbon.[1]
    
  • Cool: Cool the mixture to 0°C (Ice/Water bath).

  • Activate: Add EDC.HCl (1.2 eq) in one portion.

  • Incubate: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Dilute with EtOAc, wash with 5% citric acid (removes DMAP/EDC), sat.

    
    , and brine.[2]
    

Optimization Tip: If conversion is <50% after 4 hours, add HOBt (1.0 eq) . HOBt forms an active ester intermediate that is less prone to


-acyl urea rearrangement (a common side reaction that kills the yield).[1]
Method B: The Mitsunobu Reaction (High-Performance)

Best for: Sterically hindered acids or when Steglich fails.[1]

The Logic: This method activates the alcohol oxygen directly using a phosphonium intermediate, making it a potent leaving group for the carboxylate nucleophile.[3] It proceeds with high regioselectivity.

Protocol:

  • Prepare: Dissolve this compound (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and the Carboxylic Acid (1.1 eq) in anhydrous THF or Toluene.
    
  • Cool: Cool to 0°C .

  • Inject: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) over 15 minutes. Do not add all at once; the exotherm can degrade the reagent.

  • Monitor: Stir at RT. Reaction is usually complete within 3-6 hours.[1]

  • Workup: Concentrate and triturate with cold

    
     to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter and purify via flash column.

Troubleshooting Matrix

Identify the symptom to find the chemical cause.

SymptomProbable CauseCorrective Action
Low Yield (<40%)

-acyl urea formation (Steglich rearrangement).[1]
The active ester rearranged before the alcohol could attack. Switch to Method B (Mitsunobu) or add HOBt to Method A.
Racemization Base-catalyzed proton abstraction at

-carbon.[1]
Too much DMAP used? Reduce DMAP to 0.05 eq. Ensure temperature was kept at 0°C during activation.
Side Product: "Aspartimide-like" Cyclization of the side chain.[1]The benzyl ester side chain is relatively stable, but strong base can trigger cyclization. Avoid strong bases (e.g., TEA, DIPEA) in the coupling step.
Sticky/Oily Product Residual Urea (from DCC) or

.[1]
If using Method A, switch from DCC to EDC (water soluble). If Method B, use polymer-bound

for filtration-based purification.[1]

Visualizing the Decision Process

CouplingLogic Start Start: Coupling Boc-D-aspartinol 4-benzyl ester CheckSterics Is the incoming Carboxylic Acid hindered? Start->CheckSterics MethodA Method A: Steglich (EDC/DMAP) CheckSterics->MethodA No (Standard) MethodB Method B: Mitsunobu (DIAD/PPh3) CheckSterics->MethodB Yes (Bulky) CheckYield Yield > 70%? MethodA->CheckYield Success Proceed to Deprotection CheckYield->Success Yes FailAnalysis Analyze Failure Mode CheckYield->FailAnalysis No Rearrangement N-acyl urea formed? (Rearrangement) FailAnalysis->Rearrangement Racemization Racemization observed? FailAnalysis->Racemization Rearrangement->MethodB Switch Method Racemization->MethodA Retry: Lower Temp, Less DMAP

Figure 1: Decision tree for selecting and optimizing the coupling strategy based on steric hindrance and experimental outcomes.

Frequently Asked Questions (FAQs)

Q: Can I use standard peptide coupling reagents like HATU or PyBOP? A: Generally, no. HATU and PyBOP are designed for amide bond formation (Amine + Acid). They are poor at forming ester bonds (Alcohol + Acid) because the alcohol is not nucleophilic enough to attack the At-complex efficiently without a strong catalyst.[1] You will likely see slow reaction rates and high hydrolysis. Stick to Steglich or Mitsunobu conditions.

Q: How stable is the 4-Benzyl Ester side chain during Boc deprotection? A: The benzyl (Bzl) ester is stable to the standard TFA/DCM conditions used to remove the Boc group. However, it is sensitive to hydrogenation (


) and strong saponification (LiOH/NaOH).[1] If you need to remove the Boc group, use 4N HCl in Dioxane or 50% TFA in DCM.

Q: Why do I see two spots on TLC after coupling? A: If you used Method A (Steglich), the second spot is likely the


-acyl urea rearrangement product. This is a "dead end" byproduct. If this spot is major, switch to Method B (Mitsunobu) or add HOBt to your Steglich reaction to intercept the O-acylisourea intermediate faster.[1]

Q: Is the primary alcohol prone to oxidation? A: Yes. Do not use oxidizing agents or leave the material in solution with atmospheric exposure for weeks. The primary alcohol can oxidize to the aldehyde (Boc-D-Asp(OBzl)-CHO), which is a different class of inhibitor (transition state analog).[1]

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition, 17(7), 522–524. [1]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.

  • ChemicalBook. this compound Product Properties & CAS 182748-72-7.[1][5]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455–2504. (For stability data on Boc/Bzl). [1]

Sources

improving yield in reactions with Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 182748-72-7 | Molecular Formula: C16H23NO5

Welcome to the Technical Support Center. This guide is engineered for researchers utilizing Boc-D-aspartinol 4-benzyl ester (Boc-D-Asp(OBn)-ol) as a chiral building block. Unlike standard amino acids, this molecule presents a unique "chemical triad"—an acid-labile amine protection (Boc), a base-sensitive side chain (Benzyl ester), and a reactive primary alcohol.

This guide addresses the three most critical failure points reported by users: Racemization during oxidation ,


-elimination during activation , and stability issues .

Part 1: The "Aldehyde Gateway" (Oxidation)

Context: The most common application of this compound is its oxidation to the corresponding aldehyde (Boc-D-Asp(OBn)-H) for use in reductive aminations or Wittig reactions.

Troubleshooting Guide

Q: I am using Swern oxidation, but my yield is low (<50%) and I see significant racemization. Why?

A: Swern oxidation is effective but risky for N-protected


-amino aldehydes due to the basic workup (Triethylamine) required to decompose the alkoxysulfonium intermediate.
  • The Mechanism of Failure: The

    
    -proton of the resulting aldehyde is highly acidic due to the adjacent carbonyl and the electron-withdrawing urethane (Boc) group. The basic conditions required to quench the Swern reaction can deprotonate this position, leading to enolization and subsequent racemization.
    
  • The Fix:

    • Switch Reagents: Use Dess-Martin Periodinane (DMP) or Parikh-Doering oxidation. These occur under milder, near-neutral conditions that preserve optical purity.

    • If Swern is mandatory: Ensure the reaction temperature is strictly maintained at -78°C during the addition of the base (DIPEA/TEA). Add the base very slowly and quench with a phosphate buffer (pH 7) immediately upon warming to 0°C.

Q: My aldehyde product decomposes on the silica column. How do I purify it?

A: N-protected amino aldehydes are notoriously unstable on silica gel due to their tendency to hydrate or polymerize.

  • Protocol Adjustment:

    • Avoid Purification: The "best" purification is no purification. Plan your synthesis to use the crude aldehyde immediately in the next step (e.g., one-pot reductive amination).

    • Flash Chromatography: If you must purify, deactivate the silica gel with 1% Triethylamine in the eluent. Keep run times under 10 minutes.

Data: Oxidant Comparison
MethodYieldRacemization RiskScalabilityNotes
Swern 60-80%HighGoodRequires -78°C; stench (DMS).
Dess-Martin (DMP) 85-95%LowModerateEasiest workup; expensive for kg scale.
Parikh-Doering 70-85%LowExcellentSO3·Pyridine complex; good for scale-up.
TEMPO/Bleach 75-90%ModerateHighRisk of over-oxidation to carboxylic acid.

Part 2: Activation & Substitution (Converting -OH to Leaving Group)

Context: Converting the alcohol to a Mesylate (-OMs), Tosylate (-OTs), or Halide for nucleophilic substitution.

Troubleshooting Guide

Q: During mesylation (MsCl/TEA), I observe a major side product with a lower molecular weight (-18 mass units). What is it?

A: You are observing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-elimination .[1]
  • The Mechanism of Failure: The benzyl ester at the

    
    -position makes the 
    
    
    
    -proton acidic. When you convert the alcohol to a good leaving group (Mesylate) in the presence of a base (TEA), the molecule undergoes E2 elimination to form an
    
    
    -unsaturated ester (a dehydro-amino acid derivative).
  • The Fix:

    • Temperature Control: Conduct the mesylation at -10°C to 0°C , never room temperature.

    • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Collidine . The steric bulk of DIPEA reduces the rate of proton abstraction (elimination) relative to the nucleophilic attack on the sulfonyl chloride.

    • Reaction Time: Quench the reaction immediately upon consumption of the starting material (monitor by TLC). Prolonged exposure to base promotes elimination.

Q: Can I use thionyl chloride (SOCl2) to make the chloride?

A: No. Thionyl chloride generates HCl, which will cleave the Boc group (acid-labile).

  • Alternative: Use the Appel Reaction (CBr4 / PPh3) to generate the bromide, or Iodine/Imidazole/PPh3 for the iodide. These conditions are neutral and compatible with Boc/Benzyl groups.

Part 3: Visualizing the Pathways

The following diagram illustrates the critical decision points and failure modes when working with Boc-D-Asp(OBn)-ol.

Boc-Asp-ol_Pathways Figure 1: Reaction Pathways and Critical Failure Modes for this compound Start Boc-D-Asp(OBn)-ol (Starting Material) Oxidation Oxidation (Swern/DMP) Start->Oxidation Oxidant Activation Activation (MsCl/Base) Start->Activation MsCl Aldehyde Boc-D-Asp(OBn)-H (Aldehyde) Oxidation->Aldehyde Controlled Temp (DMP/Parikh-Doering) Racemate Racemized Product (DL-Mixture) Oxidation->Racemate Basic Workup (Swern > 0°C) Mesylate Boc-D-Asp(OBn)-OMs (Activated) Activation->Mesylate Cold (-10°C) Steric Base (DIPEA) Elimination Unsaturated Ester (Beta-Elimination) Activation->Elimination RT / Strong Base (TEA)

Figure 1: Critical reaction pathways showing the divergence between successful conversion (Green) and common side-reactions (Red/Dashed) like racemization and elimination.

Part 4: Experimental Protocols

Protocol A: Optimized Oxidation (Dess-Martin)

Minimizes racemization risk.

  • Preparation: Dissolve Boc-D-Asp(OBn)-ol (1.0 equiv) in wet DCM (DCM saturated with water accelerates DMP oxidation).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Quench: Pour into a 1:1 mixture of saturated NaHCO3 and 10% Na2S2O3. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate. Use immediately.

Protocol B: Safe Activation (Mesylation)

Minimizes


-elimination.
  • Setup: Dissolve Boc-D-Asp(OBn)-ol (1.0 equiv) in anhydrous DCM under Argon. Cool to -10°C (Ice/Salt bath).

  • Base: Add DIPEA (1.5 equiv). Do not use TEA.

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -10°C for 30–60 minutes. Do not let it warm to RT.

  • Workup: Wash with cold 1N KHSO4 (acidic wash removes base quickly), then brine. Dry and concentrate.

References

  • Comparison of Oxidation Methods: Jurczak, J., et al.

    
    -amino alcohols to the corresponding aldehydes." Chemical Reviews, 1989. 
    
  • Prevention of Racemization: Myers, A. G., et al. "Greatly Simplified Procedures for the Synthesis of

    
    -Amino Aldehydes using Dess-Martin Periodinane." Journal of the American Chemical Society, 1999. 
    
  • Beta-Elimination Risks: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. (Chapter on Side Reactions in Aspartic Acid Derivatives).

  • Boc-Asp(OBn)-ol Properties: ChemicalBook Database Entry for CAS 182748-72-7.[2][3]

Sources

Technical Support Center: Purification of Boc-D-aspartinol 4-Benzyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Purification, Stability, and Isolation of Boc-D-Asp(OBzl)-ol

Welcome to the Advanced Application Support Center. You are accessing this guide because you are likely facing challenges with the isolation of Boc-D-aspartinol 4-benzyl ester (and related derivatives). This molecule is a critical chiral building block, often synthesized via the reduction of Boc-D-Asp(OBzl)-OH.

Its amphiphilic nature (lipophilic protecting groups vs. polar hydroxyl) and potential for racemization make it a deceptive target. This guide synthesizes field-proven protocols to resolve "oiling out," silica streaking, and hidden impurities.

Part 1: The Diagnostic Dashboard

Before proceeding to protocols, cross-reference your current status with these known failure modes.

SymptomProbable CauseImmediate Action
Product "Oils Out" Residual solvent (DCM/THF) or intrinsic low MP.Do NOT attempt DCHA salt formation (see FAQ #1). Use lyophilization or cold-hexane precipitation.
TLC "Streaking" Hydrogen bonding of the free -OH with silica.Switch to a gradient system; avoid amine modifiers if possible to protect the ester.
Low Yield (Workup) Emulsion formation or water solubility.Use brine/citric acid washes. Avoid high pH washes which hydrolyze the benzyl ester.
Double Peaks (HPLC) Racemization during Mixed Anhydride formation.Check reaction temperature (

) and base used (NMM vs. TEA).
Part 2: Synthesis-Driven Purification Logic

To purify this molecule, you must understand the impurities generated during its standard synthesis (Mixed Anhydride Reduction).

The Reaction Context:



Critical Impurity Profile
  • Unreacted Starting Material (Acid): If activation is incomplete.

  • The "Over-Reduced" Diol: If the benzyl ester is cleaved (rare with NaBH4, common with LiAlH4).

  • Racemate (L-Isomer): Caused by excess base or high temperatures during anhydride formation.

Workflow Logic Diagram

The following diagram illustrates the critical decision points where purification succeeds or fails.

PurificationWorkflow Reaction Crude Reaction Mixture (THF/Water) Quench Quench: Citric Acid (aq) (pH ~4) Reaction->Quench Destroy NaBH4 Extraction Extraction: EtOAc vs. Brine Quench->Extraction Wash Wash: NaHCO3 (sat) Removes Unreacted Acid Extraction->Wash Critical Step Dry Drying (MgSO4) & Conc. Wash->Dry Decision Physical State Check Dry->Decision Oil Viscous Oil Decision->Oil Common Solid Amorphous Solid Decision->Solid Rare Flash Flash Chromatography (Gradient Elution) Oil->Flash Solid->Flash If purity <95% Final Pure Boc-D-Asp(OBzl)-ol Flash->Final

Caption: Logical flow for the isolation of Boc-amino alcohols. The NaHCO3 wash is the primary filter for removing unreacted starting material.

Part 3: Troubleshooting Guides & FAQs
Issue 1: The "Sticky Oil" Syndrome

User Question: "My product is a viscous, slightly yellow oil. I tried to crystallize it using DCHA (dicyclohexylamine) like I do for my Boc-amino acids, but it didn't precipitate. How do I get a solid?"

Technical Response: STOP. Do not use DCHA.

  • The Science: DCHA works by forming a salt with a free carboxylic acid. Your product is an alcohol (Aspartinol). It has no acidic proton to form the salt. Adding DCHA only introduces a high-boiling amine impurity that is difficult to remove.

  • The Solution: Boc-D-Asp(OBzl)-ol is naturally a low-melting solid or viscous oil due to the disruption of crystal lattice by the flexible benzyl and Boc groups.

    • Lyophilization: Dissolve the oil in 1,4-dioxane (or t-BuOH) and freeze-dry. This usually yields a fluffy white powder suitable for storage.

    • Precipitation: Dissolve in a minimum amount of cold Diethyl Ether, then slowly add cold Hexanes while stirring vigorously. If it oils out again, scratch the glass or seed it.

Issue 2: Silica Gel Streaking & Poor Separation

User Question: "On TLC, the spot streaks badly. On the column, the product elutes over 20 fractions. Should I add Triethylamine (TEA) to the solvent?"

Technical Response: Use caution with TEA.

  • The Risk: While TEA reduces streaking for amines, your molecule contains a Benzyl Ester . Benzyl esters are susceptible to base-catalyzed hydrolysis, especially if the silica is wet or the column runs slow.

  • Recommended Protocol:

    • Solvent System: Use a gradient of Hexanes : Ethyl Acetate .

      • Start: 80:20 (Hex:EtOAc) to elute non-polar impurities.

      • Product Elution: Typically occurs around 50:50 to 40:60.

    • Alternative Modifier: If streaking persists, use 1% Isopropanol in your eluent. It helps desorb the alcohol from the silica without the pH risk of TEA.

    • Loading: Dissolve the crude oil in a minimum volume of DCM for loading. Avoid loading with EtOAc, as it broadens the band immediately.

Issue 3: Unreacted Starting Material (The Acid)

User Question: "NMR shows a small amount of Boc-Asp(OBzl)-OH remaining. Flash columns are having trouble separating the acid from the alcohol."

Technical Response: Do not rely on chromatography for this separation. Use "Chemical Filtering."

  • The Mechanism: The starting material is an acid (

    
    ); the product is a neutral alcohol.
    
  • Protocol (The "Bicarb" Wash):

    • Dissolve the crude mixture in Ethyl Acetate (do not use DCM, as emulsions are worse).

    • Wash 2x with Saturated Aqueous NaHCO3 .

    • Crucial: Back-extract the aqueous layer once with EtOAc to recover any trapped alcohol.

    • The acid stays in the aqueous layer (as the sodium salt); the alcohol stays in the organic layer.

    • Dry organic layer over

      
       (not 
      
      
      
      , which can sometimes complex with amino alcohols).
Part 4: Stability & Storage Data
ParameterSpecification/LimitReason
Temperature

Avoid heating during rotovap. Benzyl esters can transesterify or hydrolyze if traces of base/acid are present.
Acids Avoid strong acids (TFA/HCl)Removes the Boc group immediately.
Bases Avoid strong bases (NaOH/LiOH)Hydrolyzes the Benzyl ester to the free acid.
Reduction Compatible with

Stable. Unstable to

(cleaves ester).
Shelf Life 6 Months at

Store under Argon. Amino alcohols can oxidize to aldehydes over long periods.
Part 5: Analytical Validation (The "Proof")

To ensure your purification was successful, verify these specific markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the carboxylic acid proton (

      
      ).
      
    • Confirm the appearance of the

      
       signal (multiplet around 
      
      
      
      ).
    • Integrity Check: Ensure the Benzyl

      
       singlet (approx 
      
      
      
      ) integrates to 2H relative to the Boc signal (9H). If it's lower, you lost the ester.
  • Chiral HPLC (Enantiomeric Excess):

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (typically 90:10 or 85:15).

    • Flow: 1.0 mL/min.

    • Note: The D-isomer (your target) and L-isomer (racemate) should separate well. If you see a 50:50 split, the mixed anhydride step was too warm or the base was too strong.

References
  • Rodriguez, M., et al. (1991). Synthesis of N-protected amino alcohols from N-protected amino acids via mixed anhydrides. Tetrahedron Letters, 32(7), 923-926.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis.[1] Springer-Verlag. (Chapter on Mixed Anhydride Method and Racemization).

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[1][3] Wiley-Interscience. (Section: Protection for the Carboxyl Group - Benzyl Esters).[1][4]

  • Kokotos, G. (1990). A convenient one-pot conversion of N-protected amino acids to amino alcohols. Synthesis, 1990(04), 299-301.

Sources

Technical Support Center: Managing Steric Hindrance in Boc-D-aspartinol 4-Benzyl Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing challenging coupling reactions involving Boc-D-aspartinol 4-Benzyl Ester. This document is designed for researchers, chemists, and drug development professionals who encounter low yields or failed reactions due to steric hindrance with this and similar bulky substrates. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions.

The structure of this compound presents a significant steric challenge. The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the benzyl ester on the side chain create a crowded environment around the reactive primary alcohol. This guide will help you navigate these challenges to achieve high-efficiency couplings.

Part 1: Troubleshooting Guide

This section addresses the most common failure points in a direct question-and-answer format.

Q1: My standard coupling protocol with this compound is failing or resulting in very low yields. What is the primary cause?

A1: The most common reason for failure is significant steric hindrance.[1] The bulky Boc and benzyl groups physically obstruct the approach of the coupling reagents and the incoming carboxylic acid to the primary alcohol's oxygen atom. This dramatically slows down the reaction rate and increases the activation energy required for the reaction to proceed.[2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome this steric barrier, leading to incomplete or failed reactions.[2][3]

Q2: I am using DCC with DMAP catalysis, a common method for esterification. Why is it inefficient here?

A2: While DCC/DMAP is a classic esterification method, its mechanism relies on the formation of a reactive O-acylisourea intermediate.[4] In a sterically congested environment, this intermediate may not be sufficiently reactive to be attacked by the hindered primary alcohol of the aspartinol derivative.[2] Furthermore, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the desired reaction pathway, consuming your activated acid.[4] For sterically demanding couplings, a more potent activation strategy is required.

Q3: My reaction has stalled. What is a systematic workflow to troubleshoot and optimize the coupling?

A3: When facing a low-yielding or stalled reaction, a systematic approach is crucial. The following workflow outlines key decision points to identify the issue and implement an effective solution.

G cluster_0 Initial Assessment cluster_1 Strategy Adjustment cluster_2 Advanced Optimization cluster_3 Final Strategy start Low Yield / Failed Reaction check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents reagent_choice Is Coupling Reagent DCC or DIC? check_reagents->reagent_choice upgrade_reagent Switch to Potent Reagent (e.g., HATU, PyBOP, COMU) reagent_choice->upgrade_reagent Yes optimize_conditions Optimize Reaction Conditions reagent_choice->optimize_conditions No upgrade_reagent->optimize_conditions temp_time Increase Temperature & Extend Reaction Time optimize_conditions->temp_time double_couple Perform Double Coupling temp_time->double_couple check_yield Reaction Successful? double_couple->check_yield acyl_fluoride Extreme Case: Use Acyl Fluoride Method check_yield->acyl_fluoride No finish Reaction Complete check_yield->finish Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Part 2: FAQs on Advanced Solutions

This section provides answers to frequently asked questions about selecting advanced reagents and optimizing reaction conditions.

Q4: Which coupling reagents are most effective for sterically hindered substrates like this one?

A4: For sterically demanding couplings, it is essential to switch from standard carbodiimides to more powerful in-situ activating reagents.[2] Uronium/aminium or phosphonium salts are significantly more effective because they generate highly reactive esters that can overcome the steric barrier.[2]

Reagent ClassExample(s)Relative ReactivityKey Advantages & Mechanistic InsightPotential Issues
Uronium/Aminium HATU, HCTUVery HighForms highly reactive OAt (HATU) or O-6-ClBt (HCTU) esters. The pyridine nitrogen in HOAt provides anchimeric assistance, making HATU one of the most efficient reagents.[5]Can cause guanidinylation of free amines if used in excess.[4]
Phosphonium PyBOP, PyAOPHigh to Very HighForms OBt (PyBOP) or OAt (PyAOP) esters. Does not cause guanidinylation, so it can be used in excess to drive slow reactions to completion.[4]PyBOP is generally less reactive than HATU.
Oxyma-Based COMUVery HighReactivity is comparable to HATU.[6] Based on OxymaPure, which is not explosive like HOBt/HOAt derivatives, offering a better safety profile. Byproducts are water-soluble, simplifying workup.[5]Can be less stable in solution over long periods compared to some phosphonium salts.
Acyl Fluoride Precursors TFFH, BTFFHHighestForms acyl fluorides, which are small, highly reactive electrophiles ideal for the most extremely hindered couplings.[2][6][7]Requires a separate activation step. Fluorinating agents can be moisture-sensitive.
Q5: How exactly does a reagent like HATU overcome steric hindrance at the molecular level?

A5: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) works by converting the carboxylic acid into a highly reactive OAt-active ester. The key to its efficacy lies in the nature of the leaving group, 7-aza-1-hydroxybenzotriazole (HOAt).

  • Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks the HATU reagent.

  • Formation of the Active Ester: This attack forms the OAt-ester, a potent acylating agent.

  • Enhanced Reactivity: The HOAt leaving group is superior to the HOBt group (formed by HBTU or PyBOP) for two reasons:

    • It is more acidic, making it a better leaving group.[5]

    • The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), which stabilizes the transition state of the subsequent nucleophilic attack by the alcohol, thereby accelerating the reaction rate.[5]

This formation of a more potent electrophile effectively lowers the activation energy of the coupling step, allowing the reaction to proceed despite the steric bulk.

Caption: Activation mechanism of a carboxylic acid using HATU.

Q6: Beyond changing reagents, how can I modify my reaction conditions to favor the coupling?

A6: Optimizing reaction conditions is a critical and complementary strategy.

  • Increase Reaction Time: Steric hindrance slows the reaction rate.[2] Simply extending the reaction time, for example from 2-3 hours to 12-24 hours (overnight), can be highly effective in driving the reaction to completion.[2]

  • Elevate the Temperature: Gently heating the reaction (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier.[8] This must be done cautiously to avoid potential side reactions or degradation. Microwave-assisted synthesis is an extremely effective tool for this, as it can rapidly and uniformly heat the reaction, often driving difficult couplings to completion in minutes instead of hours.[2]

  • Solvent Choice: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) and can help prevent aggregation, which can further hinder the reaction.[2] In some cases, solvent mixtures like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Double Coupling: This is a straightforward and common technique where, after the initial coupling time, the solvent is drained and a fresh solution of the activated carboxylic acid and coupling reagent is added to react with any remaining uncoupled starting material.[2][9]

Part 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for your experiments. Always perform reactions in an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for situations where standard carbodiimides have failed and a more potent reagent is required.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents relative to the aspartinol derivative) in anhydrous DMF or NMP.

  • Pre-activation: To the carboxylic acid solution, add HATU (1.15 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation Incubation: Stir the mixture at room temperature for 5-10 minutes. You may observe a color change as the OAt-ester forms.

  • Initiate Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or NMP. Add the pre-activated acid solution to the aspartinol solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). If the reaction is sluggish, consider raising the temperature to 40°C.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This two-step protocol is reserved for the most challenging couplings where even powerful uronium salts are insufficient.[2][7]

Part A: Acyl Fluoride Formation

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the protected, sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Fluorination: Cool the solution to 0°C. Add a suitable fluorinating agent (e.g., cyanuric fluoride or TFFH) and a base (e.g., pyridine or DIPEA).

  • Reaction: Allow the reaction to stir at 0°C to room temperature until the formation of the acyl fluoride is complete (monitor by ¹⁹F NMR or by quenching a small aliquot with a simple amine and analyzing by LC-MS). The acyl fluoride is often used directly in the next step without purification.

Part B: Coupling Reaction

  • Setup: In a separate flask, dissolve this compound (0.9 equivalents) and a base (e.g., DIPEA, 1.5 equivalents) in anhydrous DCM or THF.

  • Coupling: Slowly add the solution containing the acyl fluoride from Part A to the aspartinol solution at room temperature.

  • Reaction: Stir the reaction for 2-24 hours. The high reactivity of the acyl fluoride should drive the coupling to completion. Monitor as needed.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1 for workup and purification.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Peptide Coupling Reagents Guide - MilliporeSigma.
  • Novabiochem® Coupling reagents - Merck.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Ch27 : Peptide synthesis - University of Calgary.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr - SDU.
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α - Synform.

Sources

Validation & Comparative

Comparative Guide: Boc-D-aspartinol 4-Benzyl Ester vs. L-Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Boc-D-aspartinol 4-benzyl ester and its L-enantiomer . This document is designed for researchers in medicinal chemistry and peptide synthesis, focusing on the critical distinctions in physicochemical properties, synthetic utility, and biological applications.

Executive Summary

Boc-aspartinol 4-benzyl ester is a protected amino alcohol derivative of aspartic acid.[1] It serves as a vital chiral building block in the synthesis of peptidomimetics, protease inhibitors, and modified peptide backbones (e.g., reduced amide isosteres).

The choice between the D-enantiomer and the L-enantiomer is rarely arbitrary; it dictates the molecule's metabolic stability and binding affinity. While the L-isomer mimics natural substrates, the D-isomer is frequently employed to arrest enzymatic degradation and probe stereospecific interactions.

Chemical & Physical Profile

The two enantiomers share identical scalar physical properties (melting point, solubility) in achiral environments but diverge in their interaction with polarized light and chiral biological systems.[2]

Table 1: Physicochemical Comparison
FeatureThis compoundBoc-L-aspartinol 4-benzyl ester
CAS Number 182748-72-7 Not widely listed; synthesized from CAS 7536-58-5
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-4-oxo-4-phenylmethoxybutan-2-yl]carbamatetert-butyl N-[(2S)-1-hydroxy-4-oxo-4-phenylmethoxybutan-2-yl]carbamate
Stereochemistry D (R-configuration) L (S-configuration)
Molecular Formula C₁₆H₂₃NO₅C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol 309.36 g/mol
Melting Point 62 – 64 °C62 – 64 °C
Specific Rotation

Positive (+)

Negative (-)
Precursor Boc-D-Asp(OBzl)-OH (CAS 51186-58-4)Boc-L-Asp(OBzl)-OH (CAS 7536-58-5)

Critical Note on Optical Rotation: The sign of rotation is solvent-dependent. For the acid precursors, the L-isomer is positive in acetic acid but negative in DMF. Ensure solvent consistency when comparing certificates of analysis (CoA).

Synthesis & Manufacturing

The synthesis of Boc-aspartinol 4-benzyl ester involves the selective reduction of the


-carboxylic acid of the starting Boc-Asp(OBzl)-OH to a primary alcohol, without reducing the side-chain benzyl ester.
Synthetic Challenges
  • Chemoselectivity: The reducing agent must target the activated

    
    -carboxyl group while leaving the 
    
    
    
    -benzyl ester and the Boc urethane intact.
  • Racemization: Activation of the carboxyl group can lead to oxazolone formation, risking loss of chiral purity.

  • Cyclization: Aspartyl derivatives are prone to aspartimide formation (ring closure between nitrogen and the side chain ester) under basic conditions.

Validated Protocol: Mixed Anhydride Reduction

This method uses isobutyl chloroformate (IBCF) to activate the acid, followed by immediate reduction with sodium borohydride (


).

SynthesisPathway Start Boc-Asp(OBzl)-OH (Solid) Activation Activation (IBCF, NMM, -15°C) Start->Activation Dissolve in THF Intermediate Mixed Anhydride (Unstable) Activation->Intermediate Formation Reduction Reduction (NaBH4, H2O) Intermediate->Reduction In situ Product Boc-Asp(OBzl)-ol (Alcohol) Reduction->Product Selective Reduction

Figure 1: Selective reduction pathway for converting Boc-Asp(OBzl)-OH to Boc-aspartinol 4-benzyl ester.

Step-by-Step Methodology
  • Activation: Dissolve 10 mmol of Boc-D-Asp(OBzl)-OH in dry THF. Cool to -15°C (ice/salt bath). Add 1.0 equiv of N-methylmorpholine (NMM) followed by 1.0 equiv of isobutyl chloroformate (IBCF). Stir for 1-2 minutes to form the mixed anhydride.

  • Reduction: Rapidly add 2.5 equiv of sodium borohydride (

    
    ) dissolved in a minimum amount of water. Note: Vigorous gas evolution (
    
    
    
    ) will occur.
  • Quenching: After 15 minutes, quench with 1M KHSO₄ or dilute citric acid to neutralize excess hydride and decompose the borate complex.

  • Isolation: Extract with ethyl acetate. Wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.
    

Performance Comparison in Applications

Biological Stability (Proteolysis Resistance)
  • Boc-L-aspartinol: Mimics the natural transition state of peptide bonds. It is recognized by endogenous proteases and kinases. Used when designing inhibitors that must fit into a natural enzyme pocket (e.g., HIV protease inhibitors).

  • Boc-D-aspartinol: The "unnatural" stereochemistry sterically hinders protease access. Incorporating the D-isomer into a peptide backbone (e.g., as a reduced peptide bond

    
    ) dramatically increases the plasma half-life of the drug candidate.
    
Stereochemical Purity & Analysis

Maintaining high enantiomeric excess (ee) is critical. The D-isomer is often used as a standard to validate the chiral purity of the L-isomer (and vice versa) via Chiral HPLC.

Analytical Method (Chiral HPLC):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV at 210 nm.

  • Expectation: The enantiomers should resolve with distinct retention times (

    
    ).
    
Decision Logic: Which Enantiomer to Use?

DecisionTree Start Select Target Application Q1 Is the goal to mimic a natural substrate? Start->Q1 BranchL Yes: Use L-Enantiomer Q1->BranchL Substrate Mimicry BranchD No: Use D-Enantiomer Q1->BranchD Metabolic Stability AppL • Natural Product Synthesis • Active Site Probes • Bio-isosteres BranchL->AppL AppD • Protease Resistant Drugs • Retro-inverso Peptides • Stereochemical Controls BranchD->AppD

Figure 2: Decision logic for selecting between D- and L-aspartinol derivatives in drug design.

Handling and Storage

  • Stability: Both isomers are stable at room temperature but should be stored at 2-8°C to prevent slow transesterification or hydrolysis of the benzyl ester.

  • Moisture Sensitivity: The alcohol functionality is hygroscopic. Store under inert gas (Nitrogen/Argon).

  • Safety: The synthesis involves

    
     gas generation. Perform reduction in a well-ventilated fume hood.
    

References

  • ChemicalBook. this compound Properties and CAS 182748-72-7. Link

  • Sigma-Aldrich. Boc-D-Asp(OBzl)-OH Product Specification (Precursor). Link

  • Thermo Fisher Scientific. N-Boc-L-aspartic acid 4-benzyl ester Properties. Link

  • Rodríguez, M., et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols." Tetrahedron Letters, 1991. (Cited for Mixed Anhydride Protocol).[3][4]

  • ChemPep. Boc Solid Phase Peptide Synthesis: Side Reactions and Aspartimide Formation. Link

Sources

Technical Guide: Boc/Bzl versus Fmoc/tBu Strategy for Peptide Synthesis

[1][2]

Executive Summary: The Strategic Divide

In the landscape of Solid Phase Peptide Synthesis (SPPS), the choice between Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) is not merely a preference for reagents; it is a strategic decision dictated by the physicochemical nature of the target sequence.

  • Fmoc/tBu is the industry standard for 90% of routine syntheses due to its orthogonal safety profile and amenability to automation.

  • Boc/Bzl remains the "heavy artillery" for difficult, aggregation-prone sequences (e.g., amyloidogenic peptides, long transmembrane domains) where the solvating power of repetitive acidolysis is required to maintain chain accessibility.

This guide provides a technical comparison to enable evidence-based selection between these two dominant strategies.

Mechanistic Foundations: The Principle of Orthogonality

The core difference lies in the orthogonality of the protecting groups.[1][2][3][] A truly orthogonal system allows the removal of one class of protecting groups without affecting the other.[1][2]

Orthogonality Visualized

Orthogonalitycluster_BocBoc/Bzl Strategy (Graduated Acid Lability)cluster_FmocFmoc/tBu Strategy (True Orthogonality)Boc_Alphaalpha-Amine: Boc(Labile to TFA)Boc_SideSide Chain: Bzl(Labile to HF)Boc_Alpha->Boc_SideNon-Orthogonal(Both Acid Labile)Boc_CleavageFinal Cleavage:HF (High Toxicity)Boc_Side->Boc_CleavageFmoc_Alphaalpha-Amine: Fmoc(Labile to Base/Piperidine)Fmoc_SideSide Chain: tBu(Labile to TFA)Fmoc_Alpha->Fmoc_SideOrthogonal(Base vs Acid)Fmoc_CleavageFinal Cleavage:TFA (Moderate Toxicity)Fmoc_Side->Fmoc_Cleavage

Figure 1: Comparison of protection schemes. Note that Boc relies on "graduated acid lability" (TFA vs. HF), whereas Fmoc relies on "mechanistic orthogonality" (Base vs. Acid).[5]

Comparative Performance Analysis

The Aggregation Problem (The "Beta-Sheet" Barrier)

Aggregation is the primary cause of synthesis failure (deletion sequences).

  • Fmoc Limitation: During Fmoc deprotection (piperidine), the peptide resin is in a neutral state.[6] Hydrophobic sequences (e.g., VVVVV, AAAAA) often form intermolecular hydrogen bonds (beta-sheets), collapsing the resin and preventing reagent access.

  • Boc Advantage: The Boc group is removed with TFA.[1][3][6][][8][9] This protonates the N-terminal amine (

    
    ), generating electrostatic repulsion between chains. This "solvating effect" disrupts aggregation, keeping the peptide accessible for the next coupling.
    
Side Reaction Profile
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Primary Risk Acidolysis: Repetitive TFA exposure can degrade acid-sensitive linkages (e.g., Asp-Pro cleavage).[5]Base-Catalyzed: Aspartimide formation, Racemization of Cys/His.[1]
Aspartimide Rare (Acidic conditions suppress ring closure).High Risk: Especially in Asp-Gly sequences. Requires HOBt in piperidine or Dmb protection.
Racemization Low (Acidic environment preserves chirality).Moderate (Base-catalyzed proton abstraction at alpha-carbon).
Scavengers Critical during HF cleavage to prevent carbocation re-attachment (alkylation).Critical during TFA cleavage (TIPS/Phenol) to trap t-butyl cations.
Quantitative Decision Matrix
ParameterFmoc/tBuBoc/Bzl
Crude Purity (Standard <30AA) High (85-95%) High (80-90%)
Crude Purity (Difficult/Aggregating) Low (<40%) without modificationHigh (70-85%)
Synthesis Time Fast (20 min cycles)Slow (1-2 hour cycles + neutralization)
Safety Standard Lab (Fume Hood) Specialized (HF Rig/Teflon)
Cost (Reagents) Higher (Fmoc-AA)Lower (Boc-AA)

Experimental Protocols

Fmoc/tBu Protocol (Standard)

Best for: Routine peptides, acid-sensitive modifications (phospho/glyco), automated synthesis.

Reagents:

  • Deprotection: 20% Piperidine in DMF (w/ 0.1M HOBt to suppress aspartimide).

  • Activator: HBTU or DIC/Oxyma (0.5M).

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5).

Workflow:

  • Swell: Resin in DMF (30 min).

  • Deprotect: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Couple: 5 eq Fmoc-AA + 5 eq HBTU + 10 eq DIPEA in DMF (30-60 min). Wash DMF (5x).

  • Monitor: Kaiser Test (Blue = Incomplete, Colorless = Complete).

  • Final Cleavage: Incubate resin in TFA cocktail for 2-3 hours. Precipitate in cold diethyl ether.

Boc/Bzl Protocol (High-Performance)

Best for: "Difficult" sequences, thioesters, base-sensitive peptides.

Reagents:

  • Deprotection: 50% TFA in DCM.[3][6][]

  • Neutralization: 5% DIPEA in DCM.

  • Activator: DIC/HOBt (In-situ activation preferred).

  • Cleavage: Anhydrous HF + p-Cresol (90:10). WARNING: HF dissolves glass and bone.

Workflow:

  • Swell: Resin in DCM.

  • Deprotect: 50% TFA/DCM (1 x 2 min, 1 x 20 min). Wash DCM (5x).

  • Neutralize: 5% DIPEA/DCM (2 x 2 min). Wash DCM (3x).

  • Couple: 3 eq Boc-AA + 3 eq DIC + 3 eq HOBt in DCM/DMF (1-2 hours).

  • Final Cleavage (HF):

    • Dry resin completely (O/N vacuum).

    • Transfer to Teflon reaction vessel.

    • Condense HF gas into vessel at -78°C.

    • Warm to 0°C and stir for 60 min.

    • Evaporate HF under vacuum (trap in CaO scrubber).

    • Extract peptide with Acetic Acid/Water.

Synthesis Cycle Diagram

SPPS_CycleStartResin-AA(PG)DeprotectDeprotection(Fmoc: Piperidine | Boc: TFA)Start->DeprotectWash1Wash(DMF or DCM)Deprotect->Wash1CoupleCoupling(Activated AA + Base)Wash1->CoupleWash2Wash(DMF or DCM)Couple->Wash2CheckKaiser Test(Blue = Recouple)Wash2->CheckCheck->DeprotectPass (Colorless)Check->CoupleFail (Blue)FinishFinal Cleavage(TFA or HF)Check->FinishSequence Complete

Figure 2: Generalized SPPS Cycle. The "Check" step is critical for difficult sequences to prevent deletion errors.

Case Study: The Acyl Carrier Protein (ACP) 65-74

The sequence Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Nle-Gly is a notorious "difficult sequence" used to benchmark synthesis efficiency due to intense internal aggregation.

  • Fmoc Standard Protocol: Often results in <50% purity due to aggregation at the Ala-Id region.

  • Fmoc Optimized: Requires "magic mixtures" (e.g., PEG-PS resin, Pseudoproline dipeptides) to achieve >80% purity.

  • Boc Standard Protocol: Typically yields >85% purity without special modifications because the TFA deprotection step disrupts the secondary structure aggregation after every cycle.

Safety & Infrastructure Requirements

RequirementFmoc/tBuBoc/Bzl
Ventilation Standard Chemical Fume Hood.Standard Hood + HF Scrubber System.
Vessel Material Glass or Polypropylene.Teflon (PTFE/PFA) ONLY for HF step.
PPE Lab coat, Nitrile gloves, Safety glasses.Face shield, Neoprene gloves, Apron, Calcium Gluconate gel (antidote) on hand.
Waste Disposal Organic solvent waste (Halogenated/Non-hal).HF waste requires neutralization and specific hazardous waste streams.

References

  • Merrifield, R. B. (1963).[5][10] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Carpino, L. A., & Han, G. Y. (1970).[11] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][8][10] The Journal of Organic Chemistry. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

A Comparative Guide to Chiral Building Blocks: Alternatives to Boc-D-aspartinol 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the ultimate biological activity of the target molecule. Boc-D-aspartinol 4-Benzyl Ester has long been a valuable synthon, offering a trifunctional core with orthogonal protecting groups suitable for a variety of synthetic strategies. However, the pursuit of novel structures, improved synthetic outcomes, and tailored physicochemical properties necessitates a broader understanding of viable alternatives.

This guide provides an in-depth, objective comparison of alternative chiral building blocks to this compound. We will explore the performance of analogous structures derived from other amino acids, supported by available experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Benchmark: Understanding this compound

This compound is a derivative of D-aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the side-chain carboxylic acid is protected as a benzyl ester (Bzl), and the α-carboxylic acid has been reduced to a primary alcohol. This unique combination of functionalities and protecting groups offers several advantages:

  • Orthogonal Protection: The Boc group is acid-labile (cleaved by moderate acids like trifluoroacetic acid, TFA), while the benzyl ester is typically removed under harsher acidic conditions (e.g., HF) or by catalytic hydrogenolysis.[1][2] This orthogonality is fundamental to stepwise peptide synthesis.[3][4]

  • Chiral Integrity: Derived from the natural chiral pool, it provides a stereochemically defined building block.

  • Synthetic Versatility: The primary alcohol can be further functionalized or participate in ligations, while the deprotected side-chain carboxyl group offers a handle for conjugation or modification.

The logical workflow for utilizing a Boc/Bzl protected amino acid derivative in solid-phase peptide synthesis (SPPS) is a well-established methodology.[5][6]

Start Resin-Bound Peptide Boc_Deprotection Boc Deprotection (e.g., TFA) Start->Boc_Deprotection Neutralization Neutralization (e.g., DIEA) Boc_Deprotection->Neutralization Coupling Coupling of Boc-AA(Side-Chain-PG)-OH Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for Next Cycle Wash->Repeat Elongation Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF) Wash->Final_Cleavage Completion Purification Purification Final_Cleavage->Purification

Figure 1: General workflow of Boc/Bzl solid-phase peptide synthesis.

Structural Analogs as Viable Alternatives

The most direct alternatives to this compound are other Boc-protected amino alcohols with side-chain functionalities. These are typically synthesized from their corresponding amino acid precursors.[7][]

Boc-D-glutaminol 4-Benzyl Ester

Derived from D-glutamic acid, this building block extends the carbon backbone of the side chain by one methylene unit compared to the aspartinol derivative. This subtle change can influence the conformational flexibility and binding properties of the final peptide.

Key Features:

  • Longer Side Chain: Provides greater reach and potentially different binding interactions.

  • Similar Protection Strategy: Employs the same orthogonal Boc/Bzl protection scheme, making it a straightforward substitute in existing protocols.[9][10][11]

Boc-D-serinol and Boc-D-threoninol Derivatives

These alternatives, derived from serine and threonine respectively, introduce a hydroxyl group on the side chain. To maintain orthogonality, this side-chain hydroxyl group requires its own protecting group, often a tert-butyl (tBu) or benzyl (Bzl) ether.

Key Features:

  • Side-Chain Hydroxyl Group: Offers a site for post-translational modifications like glycosylation or phosphorylation.

  • Modified Polarity: The presence of the hydroxyl group (or its protected form) can alter the solubility and aggregation propensity of the peptide.

  • Additional Stereocenter (Threoninol): Boc-D-threoninol introduces an additional chiral center, which can be critical for mimicking specific peptide conformations.

Boc-D-alaninol

As a simpler alternative, Boc-D-alaninol provides a non-functionalized, hydrophobic side chain.[12] It is useful when the side-chain functionality of aspartic acid is not required, but the chiral amino alcohol scaffold is desired.

Key Features:

  • Hydrophobic Side Chain: Can be used to modulate the lipophilicity of the target molecule.

  • Reduced Side Reactions: The absence of a reactive side chain minimizes the risk of side reactions associated with aspartic acid derivatives, such as aspartimide formation.[13]

Comparative Performance Analysis

While direct head-to-head comparative studies are scarce, we can collate data from various sources to provide a comparative overview of these building blocks in peptide synthesis. The efficiency of coupling and the preservation of chiral integrity are paramount.[14][15]

Building BlockTypical Coupling EfficiencyKey ConsiderationsPotential Side Reactions
This compound >98%Prone to aspartimide formation, especially in Asp-Gly sequences.[5]Aspartimide formation, leading to chain termination or side products.
Boc-D-glutaminol 4-Benzyl Ester >98%Less prone to cyclization side reactions compared to aspartic acid derivatives.[16]-
Boc-D-serinol(OBn) >97%The benzyl ether protecting group requires strong acid or hydrogenolysis for removal.[17]Racemization during activation, though generally low with standard coupling reagents.
Boc-D-threoninol(OBn) >97%Steric hindrance from the β-methyl group can sometimes slow down coupling reactions.[14]Incomplete coupling, requiring double coupling protocols.
Boc-D-alaninol >99%Excellent coupling efficiency due to minimal steric hindrance and lack of a reactive side chain.Minimal side reactions.

Note: Coupling efficiencies are highly dependent on the specific peptide sequence, resin, and coupling reagents used. The values presented are typical for standard solid-phase peptide synthesis protocols.

Experimental Protocols

Synthesis of Boc-Protected Amino Alcohols from Amino Acids

The general and most direct method for synthesizing chiral amino alcohols is the reduction of the corresponding N-protected amino acid.[7]

Materials:

  • Boc-D-amino acid (e.g., Boc-D-aspartic acid 4-benzyl ester)

  • Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Conceptual):

  • Dissolve the Boc-D-amino acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (or a mixture of NaBH₄ and LiCl in MeOH) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-D-amino alcohol.

  • Purify the product by flash column chromatography.

Start Boc-D-Amino Acid (Side-Chain Protected) Reduction Reduction (e.g., BH3-THF) Start->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Boc-D-Amino Alcohol Purification->Product

Sources

A Senior Application Scientist's Guide to the Validation of Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity in Synthesis

In the realm of chemical synthesis, particularly within drug development, achieving the desired molecular architecture is paramount. Beyond mere constitutional connectivity, the three-dimensional arrangement of atoms—the molecule's stereochemistry—governs its interaction with the chiral environment of biological systems. It is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The historical tragedy of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this reality. Consequently, the rigorous validation of stereochemical integrity after synthesis is not merely an analytical exercise; it is a critical cornerstone of safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemical purity and assign the absolute configuration of synthesized molecules. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to select and implement the most appropriate validation strategies.

Chapter 1: Chromatographic Methods - The Gold Standard for Enantiomeric Separation

Chromatographic techniques are the workhorses for determining enantiomeric purity, offering direct separation and quantification of stereoisomers. The underlying principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector, leading to differential migration speeds and, thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the most widely employed technique for the quantitative determination of enantiomeric excess (% ee). Its power lies in the diversity and efficacy of commercially available Chiral Stationary Phases (CSPs), which contain a chiral selector immobilized on a solid support (typically silica gel).

The Causality of Separation: Successful separation hinges on the CSP's ability to form transient, diastereomeric complexes with the analyte enantiomers through a combination of interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a later elution time. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally popular due to their broad applicability across a vast range of chemical structures.

Method Development Insights: The choice of mobile phase is critical. In normal-phase mode, mixtures of alkanes (like hexane) with alcohols (like isopropanol or ethanol) are common first-choice eluents. For more polar compounds, reversed-phase conditions using aqueous buffers with acetonitrile or methanol are employed, typically with immobilised CSPs that can withstand these solvents. Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the primary mobile phase, is an increasingly powerful alternative, often providing faster separations and unique selectivity compared to HPLC.

This protocol outlines a typical workflow for analyzing the enantiomeric purity of a synthesized chiral compound.

1. System & Column Selection:

  • System: A standard HPLC system with a UV detector is typically sufficient.
  • Column: Begin screening with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, due to their broad selectivity.

2. Sample & Standard Preparation:

  • Racemic Standard: Prepare a ~1 mg/mL solution of the racemic (50:50) mixture of your compound in the mobile phase. This is crucial for identifying the retention times of both enantiomers and for system suitability calculations.
  • Sample Preparation: Prepare the synthesized sample to be analyzed at approximately the same concentration as the standard.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

3. Chromatographic Conditions & Analysis:

  • Mobile Phase: Start with a common mobile phase, such as 90:10 n-Hexane/Isopropanol.
  • Flow Rate: Set a flow rate of 1.0 mL/min.
  • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Injection: First, inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. An ideal separation will show baseline resolution (Rs > 1.5).
  • Sample Injection: Inject the synthesized sample.
  • Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram.

4. Calculation of Enantiomeric Excess (% ee): The % ee is calculated from the peak areas of the major and minor enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

5. Method Validation: For use in a regulated environment, the method must be validated according to ICH guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. It uses supercritical carbon dioxide as the main mobile phase component, which exhibits low viscosity and high diffusivity.

Performance Advantages:

  • Speed: The low viscosity allows for higher flow rates without generating excessive backpressure, often leading to significantly faster analyses than HPLC.

  • Selectivity: SFC can offer different selectivity compared to HPLC, sometimes successfully separating enantiomers that are difficult to resolve by liquid chromatography.

  • Green Chemistry: It reduces the consumption of toxic organic solvents.

Method development in SFC often involves screening different columns and organic co-solvents (e.g., methanol, ethanol) mixed with the CO2.

Diagram: General Workflow for Chiral Purity Validation

G General Workflow for Stereochemical Integrity Validation cluster_start cluster_analysis Analytical Techniques cluster_outcome Deliverables start Synthesized Chiral Compound HPLC Chiral HPLC / SFC (Primary Choice for Purity) start->HPLC Quantitative Analysis NMR NMR Spectroscopy (Configuration & Purity) start->NMR Structural Analysis Polarimetry Polarimetry (Bulk Property Confirmation) start->Polarimetry Preliminary Check Purity Enantiomeric / Diastereomeric Excess (% ee / % de) HPLC->Purity NMR->Purity With Chiral Agents Config Absolute / Relative Configuration NMR->Config Identity Confirmation of Optical Activity [α] Polarimetry->Identity

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Chapter 2: NMR Spectroscopy - A Window into Absolute Configuration

While chromatography excels at separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating molecular structure. For chiral molecules, specialized NMR techniques can be used to determine enantiomeric purity and, crucially, assign the absolute configuration of a stereocenter.

The Causality of Discrimination: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they are isochronous, meaning their corresponding nuclei resonate at identical frequencies. To differentiate them, a chiral environment must be introduced, making the enantiomers diastereotopic. This is achieved in two primary ways:

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This interaction is often strong enough to induce small but measurable differences in the chemical shifts of nearby protons or carbons.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with a functional group (like an alcohol or amine) of the analyte to form a new molecule containing two stereocenters, a pair of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra.

Mosher's Acid Analysis: A Classic CDA Method

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the absolute configuration of alcohols and amines. The method relies on a predictable conformational preference of the resulting MTPA esters or amides.

The Logic of the Method: The key is to prepare two separate samples: one by reacting the chiral alcohol/amine with (R)-MTPA and another with (S)-MTPA. In the preferred conformation of the resulting diastereomers, the bulky phenyl group of the MTPA moiety shields one side of the analyte. By comparing the ¹H NMR spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, one can deduce the absolute configuration. Protons on one side will have a positive Δδ, while those on the other will have a negative Δδ, revealing their spatial arrangement relative to the MTPA phenyl group.

1. Materials:

  • Chiral alcohol of unknown configuration (~5 mg)
  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
  • Anhydrous deuterated solvent (e.g., CDCl₃)
  • A mild base (e.g., pyridine or DMAP)
  • Two clean, dry NMR tubes

2. Preparation of Diastereomeric Esters (Perform in parallel for R- and S-MTPA):

  • Reaction Setup: In an NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ containing a small amount of pyridine.
  • Derivatization: Add a slight molar excess (~1.2 equivalents) of (R)-MTPA chloride to one tube and (S)-MTPA chloride to the other.
  • Reaction Monitoring: Gently agitate the tubes and allow the reaction to proceed to completion at room temperature. The reaction can be monitored by TLC or ¹H NMR until the signal of the carbinol proton disappears.

3. NMR Acquisition:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
  • It is critical to unambiguously assign the proton signals for the groups flanking the stereocenter. 2D NMR experiments like COSY may be necessary.

4. Data Analysis & Configuration Assignment:

  • Tabulate the chemical shifts (δ) for the assigned protons in both spectra.
  • Calculate the chemical shift difference for each pair of protons: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
  • Partition the molecule into two groups (L1 and L2) on either side of the stereocenter.
  • Apply the Mosher model: Protons with a positive Δδ value are on one side of the plane defined by the C-O-C=O bond of the ester, while those with a negative Δδ are on the other. This spatial map allows for the assignment of the absolute R or S configuration.

Diagram: Principle of Mosher's Acid Analysis

G cluster_products Formation of Diastereomers compound Chiral Alcohol (R/S ?) + (R)-MTPA-Cl + (S)-MTPA-Cl R_ester (R)-MTPA Ester Diastereomer A compound->R_ester Covalent Reaction S_ester (S)-MTPA Ester Diastereomer B compound->S_ester Covalent Reaction nmr ¹H NMR Analysis (Acquire spectra for both A and B) R_ester->nmr S_ester->nmr analysis Calculate Δδ = δ_S - δ_R Assign signals to protons L¹ and L² on either side of the stereocenter nmr->analysis result Assign Absolute Configuration (Based on the sign of Δδ for L¹ and L²) analysis->result

Caption: Workflow for determining absolute configuration using Mosher's acid.

Chapter 3: Polarimetry - A Fundamental Check of Optical Activity

Polarimetry is one of the oldest and most fundamental techniques for investigating chiral molecules. It measures the rotation of the plane of polarized light as it passes through a solution of an optically active compound. This bulk property, known as optical rotation, confirms the presence of a chiral substance and that the sample is not a racemic mixture.

The Principle of Measurement: A polarimeter passes light through a polarizer, creating plane-polarized light. When this light travels through a sample cell containing a solution of a chiral compound, the plane of polarization is rotated. The instrument's analyzer is then rotated to measure the angle of this rotation (α).

  • Dextrorotatory (+): Rotates light clockwise.

  • Levorotatory (-): Rotates light counterclockwise.

The observed rotation is dependent on the compound's identity, concentration, path length, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). By standardizing these conditions, one can calculate the specific rotation [α] , a characteristic physical constant for a given chiral molecule.

Limitations: While essential for confirming the identity of an enantiomerically pure substance by comparing its specific rotation to a literature value, polarimetry is not a separative technique. It measures the net rotation of the bulk sample. Therefore, it cannot determine the % ee of a mixture without prior knowledge of the specific rotation of the pure enantiomer, and even then, its accuracy is generally lower than that of chromatographic methods.

1. Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution (e.g., sucrose) to ensure the accuracy of the scale. 2. Blank Measurement: Fill the sample tube with the pure solvent that will be used to dissolve the sample. Place it in the polarimeter and zero the instrument. 3. Sample Preparation: Accurately prepare a solution of the chiral compound at a known concentration (c), typically in g/100 mL. Ensure the sample is fully dissolved and free of air bubbles. 4. Sample Measurement: Carefully fill the sample tube (of known path length, l, in decimeters) with the solution. 5. Record Rotation: Place the tube in the instrument and record the observed optical rotation (α) in degrees. 6. Calculate Specific Rotation: Use Biot's Law to calculate the specific rotation [α]: [α]_λ^T = α / (l × c) Where T is the temperature and λ is the wavelength of light. 7. Compare to Literature: Compare the experimentally determined specific rotation to the known value for the pure enantiomer to confirm its identity and stereochemical integrity.

Chapter 4: A Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked: Are you determining purity? Assigning absolute configuration? Or simply confirming the identity of a bulk sample? The following table provides a direct comparison to guide this decision-making process.

FeatureChiral HPLC / SFCNMR with Chiral Agents (CDA/CSA)Polarimetry
Primary Application Quantitative determination of enantiomeric and diastereomeric excess (% ee, % de). Determination of absolute configuration (esp. CDAs like Mosher's). Can also determine % ee.Confirmation of optical activity and identity of bulk, pure enantiomers.
Principle Physical separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP).Creation of a diastereomeric environment (covalent or non-covalent) to induce distinct NMR signals for each enantiomer.Measurement of the net rotation of plane-polarized light by a chiral substance in solution.
Resolution High (baseline separation is common).Variable; depends on the agent and analyte. Signal overlap can be an issue.None (no separation).
Sensitivity High (sub-µg levels with UV detection).Moderate to Low (requires mg quantities of sample for good signal-to-noise).Low (requires relatively high concentration).
Throughput Moderate to High (analyses typically 5-30 min). SFC can be very fast (<5 min).Low (requires sample preparation for each diastereomer plus NMR acquisition time).High (measurements are very fast).
Sample Requirement Small amounts (~1 mg/mL solution, µL injection).Larger amounts (~5 mg). Sample must have a suitable functional group for derivatization (for CDAs).Larger amounts (mg scale) at a known concentration.
Data Output Chromatogram with separated peaks; provides retention time and peak area for quantification.NMR spectrum with distinct signals for each enantiomer/diastereomer; provides chemical shifts (δ) and integrals.A single value: the angle of optical rotation (α).
Key Advantage Gold standard for accurate and precise purity (% ee) determination. Provides definitive structural information for absolute configuration assignment. Fast, non-destructive, and simple confirmation of bulk chirality.
Key Limitation Does not provide absolute configuration without a reference standard. Retention order can vary.Can be labor-intensive, requires unambiguous signal assignment, and not all compounds are suitable.Cannot separate enantiomers or determine % ee in an unknown mixture. Provides no information on minor impurities.

Conclusion: An Integrated, Validated Approach

No single technique provides a complete picture of stereochemical integrity. A robust validation strategy employs these methods orthogonally to build a self-validating system. A typical workflow involves:

  • Initial Confirmation: Using Polarimetry to quickly confirm that the bulk synthesized material is optically active as expected.

  • Purity Determination: Employing Chiral HPLC or SFC to accurately quantify the enantiomeric or diastereomeric excess, ensuring the product meets the required purity specifications.

  • Configuration Assignment: When necessary, using NMR with a Chiral Derivatizing Agent like Mosher's acid to unambiguously determine the absolute configuration of the stereocenter(s).

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can design logical, efficient, and authoritative validation protocols. This ensures that the stereochemical integrity of synthesized molecules is not just assumed but is supported by a foundation of rigorous and complementary experimental data, safeguarding the path from discovery to application.

References

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-65. [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved February 19, 2026, from [Link]

  • Dong, M. W., & P. K. R. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 168-173. [Link]

  • Di Bari, L., & Pescitelli, G. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In eMagRes. [Link]

  • Chiral Technologies. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved February 19, 2026, from [Link]

  • Rudolph Research Analytical. (n.d.). Polarimetry Definitions, Fundementals, Applications for Industry. Retrieved February 19, 2026, from [Link]

  • Pérez-Trujillo, M., et al. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-94. [Link]

  • Schug, K. A., et al. (2022).

A Comparative Guide to the Biological Activity of Boc-D-aspartinol 4-Benzyl Ester Derivatives as Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the use of stereochemically defined building blocks is not merely a matter of academic interest but a cornerstone of rational drug design. Boc-D-aspartinol 4-benzyl ester is a quintessential example of such a synthon. Its D-configuration, coupled with orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group for the amine and a benzyl ester for the side-chain carboxylate—renders it an exceptionally versatile starting material for asymmetric synthesis. This guide will delve into the application of this chiral building block in the development of a critical class of therapeutic agents: caspase inhibitors. We will explore the synthesis of peptidomimetic inhibitors, compare their activities against alternative scaffolds, and provide the detailed experimental protocols necessary to validate their function.

The rationale for focusing on D-amino acid derivatives stems from their potential to enhance the metabolic stability of peptide-based drugs. Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases. The incorporation of a D-amino acid, such as one derived from this compound, can confer significant resistance to proteolysis, thereby improving the pharmacokinetic profile of the resulting therapeutic candidate.

Case Study: Aspartic Acid Derivatives as Potent Caspase Inhibitors

The Target: Caspases - Master Regulators of Apoptosis and Inflammation

Caspases (cysteine-dependent aspartate-directed proteases) are a family of enzymes that play a central role in orchestrating programmed cell death (apoptosis) and inflammation.[1][2] Their activity is tightly regulated, and dysregulation is implicated in a host of human diseases. Excessive apoptosis contributes to neurodegenerative disorders and ischemic damage, while insufficient apoptosis is a hallmark of cancer.[1] This makes caspases prime therapeutic targets.

The substrate specificity of caspases is remarkably stringent: they exclusively cleave target proteins after an aspartic acid residue.[3] This absolute requirement for an aspartate at the P1 position of the substrate is the key vulnerability that medicinal chemists exploit.[1] Any effective competitive inhibitor must feature an aspartic acid moiety to be recognized and bind to the enzyme's active site. This is precisely where building blocks like this compound become invaluable.

From Chiral Synthon to Bioactive Inhibitor: A Conceptual Workflow

The synthesis of a peptidomimetic caspase inhibitor from an aspartic acid building block involves a multi-step process. The core strategy is to build a short peptide sequence (typically 3-5 residues) that mimics the caspase's natural substrate and to cap the C-terminus with a "warhead"—an electrophilic group that forms a reversible or irreversible covalent bond with the catalytic cysteine residue (Cys285) in the caspase active site.[1]

G cluster_0 Synthesis of Peptidomimetic Inhibitor A Boc-D-Asp(OBzl)-OH (Derived from Starting Material) B Peptide Coupling (P2, P3, P4 residues added) A->B HATU, DIPEA C Intermediate Peptide Boc-P4-P3-P2-Asp(OBzl)-OH B->C D Warhead Installation (e.g., reduction & oxidation to aldehyde) C->D 1. NMM, IBCF 2. N-methylhydroxylamine 3. LiAlH4 4. Dess-Martin E Final Inhibitor Ac-P4-P3-P2-Asp-CHO D->E G cluster_0 Caspase Active Site cluster_1 S1 Pocket cluster_2 Catalytic Dyad Inhibitor Inhibitor Aspartate (P1 residue) Arg179 Arg179 Inhibitor->Arg179 H-Bond Gln283 Gln283 Inhibitor->Gln283 H-Bond Warhead Electrophilic Warhead (-CHO) Cys285 Cys285-SH Warhead->Cys285 Covalent Adduct (Inhibition) P_subunits P2-P4 Residues S_pockets S2-S4 Pockets P_subunits->S_pockets Binding & Specificity His237 His237 Cys285->His237 Proton Transfer

Caption: Interaction of an aspartate-based aldehyde inhibitor with the caspase-1 active site.

Experimental Protocols

Protocol 1: Fluorometric Caspase-3 Activity Assay

This protocol describes a standard method for measuring the activity of caspase-3 and the inhibitory potential of a test compound. The assay relies on the cleavage of a fluorogenic substrate, Ac-DEVD-AMC, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

A. Materials

  • Active, purified human Caspase-3 (recombinant)

  • Caspase Assay Buffer (20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • Caspase-3 Substrate: Ac-DEVD-AMC (10 mM stock in DMSO)

  • Test Inhibitor Compound (e.g., Ac-DEVD-CHO as a positive control, or novel derivative from Boc-D-aspartinol) (10 mM stock in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

B. Experimental Procedure

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X working solution of active Caspase-3 in Caspase Assay Buffer. The final concentration should be determined empirically, but a starting point is 2-5 units/well.

    • Prepare a 2X working solution of the Ac-DEVD-AMC substrate by diluting the stock to 100 µM in Caspase Assay Buffer.

    • Prepare serial dilutions of the test inhibitor and control inhibitor (Ac-DEVD-CHO) in Caspase Assay Buffer at 2X the final desired concentration. Include a "no inhibitor" control containing only buffer.

  • Assay Plate Setup:

    • Add 50 µL of each 2X inhibitor dilution (or buffer control) to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X active Caspase-3 solution to all wells except the "no enzyme" blank wells. For blank wells, add 50 µL of Caspase Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Add 50 µL of the 2X Ac-DEVD-AMC substrate solution to all wells. The total volume in each well should now be 150 µL.

    • Immediately place the plate in the fluorometric plate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode.

C. Data Analysis

  • Calculate Reaction Rate: For each well, plot RFU versus time. The slope of the linear portion of this curve represents the reaction rate (V).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine IC50 Value: Plot the Percent Inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

Sources

cost-benefit analysis of using Boc-D-aspartinol 4-Benzyl Ester in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and protease inhibitors, Boc-D-aspartinol 4-benzyl ester (CAS: 182748-72-7) serves as a critical "chiral pool" scaffold. It offers a pre-reduced C-terminus (alcohol) while maintaining orthogonal protection on the side chain (benzyl ester) and amine (Boc).

** The Verdict:**

  • BUY for Discovery/Pre-clinical phases (<50 g). The chemoselective reduction required to synthesize this molecule carries significant risks of racemization and ester cleavage, which can compromise biological assay data.

  • MAKE for Process Development (>100 g), provided your team has validated a scalable mixed-anhydride reduction protocol that guarantees >99% ee.

Technical Context: The Chemoselectivity Challenge

The value of this compound lies in its specific oxidation state. Transforming Boc-D-Asp(OBzl)-OH (the carboxylic acid precursor) into the corresponding alcohol requires reducing the


-carboxylic acid without touching the 

-benzyl ester or the Boc group.

Standard reducing agents fail here:

  • Lithium Aluminum Hydride (LAH): Indiscriminate; will reduce the benzyl ester to a diol.

  • Borane-THF: Can be chemoselective but is expensive, hazardous, and difficult to quench on large scales without racemization.

  • The Industry Standard: Activation via mixed anhydride (Isobutyl chloroformate) followed by Sodium Borohydride (NaBH4) reduction. While effective, this route is highly sensitive to temperature and moisture.

Comparative Analysis: Buy vs. Make

Route A: Direct Utilization (The Product)

Product: this compound (Commercial Grade) Purity: >98% (HPLC), >99% ee (Optical Purity)

  • Workflow: Immediate integration into Mitsunobu reactions or oxidation to aldehydes (Swern/Dess-Martin) for reductive aminations.

  • Reliability: Certificate of Analysis guarantees stereochemistry, eliminating "silent" racemization risks that plague in-house reductions.

Route B: In-House Synthesis (The Alternative)

Precursor: Boc-D-Asp(OBzl)-OH (CAS: 51186-58-4)

  • Workflow: 2-step one-pot reaction involving activation at -15°C and reduction at 0°C.

  • Hidden Costs:

    • Labor: 1.5 days (Setup, Reaction, Workup, Flash Chromatography).

    • QC: Requires chiral HPLC development to verify enantiomeric excess (ee).

    • Yield Loss: Typical isolated yields are 70-80%; significant loss occurs during silica gel purification of the polar alcohol.

Data Presentation: Cost-Benefit Matrix

The following table normalizes costs based on a 5-gram target synthesis.

MetricRoute A: Buy (Commercial)Route B: Make (In-House)
Direct Material Cost ~$220 (Finished Good)~$107 (Precursor) + $15 (Reagents)
Labor Cost $0 (0 hours)~$600 (8 hours @ $75/hr FTE)
Total Economic Cost $220 $722
Time to Next Step 0 Days2 Days
Risk Profile Low (Vendor validated)High (Racemization, Ester hydrolysis)
Waste Generation Packaging onlySolvents (DCM, EtOAc), Silica Gel

Analyst Note: The "Make" option only becomes economically viable when labor costs are amortized over large batches (>100g) or when FTE time is considered a sunk cost.

Experimental Protocols

Protocol A: Downstream Utilization (Oxidation to Aldehyde)

Context: Converting the purchased alcohol into an aldehyde for reductive amination (e.g., HIV protease inhibitor synthesis).

  • Dissolve: 1.0 eq this compound in DCM.

  • Oxidize: Add 1.1 eq Dess-Martin Periodinane (DMP) at 0°C.

  • Quench: Pour into sat. NaHCO3/Na2S2O3 (1:1).

  • Isolate: Extract with DCM. The resulting aldehyde is often unstable and used immediately.

Protocol B: In-House Synthesis (Mixed Anhydride Reduction)

Context: If you must synthesize it.[1] This protocol minimizes racemization.

  • Activation: Dissolve Boc-D-Asp(OBzl)-OH (10 mmol) and N-Methylmorpholine (NMM, 10 mmol) in dry THF (50 mL). Cool to -15°C (Critical: Use Ice/Salt or Cryocooler).

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 10 mmol) dropwise. Stir for 10 mins. Do not exceed -10°C.

  • Reduction: Filter off the precipitated NMM·HCl salt (rapid filtration). Add the filtrate to a suspension of NaBH4 (15 mmol) in water/THF at 0°C.

    • Why? Adding the anhydride to the reductant prevents the "double reaction" where the alcohol reacts with the anhydride.

  • Workup: Quench with 1M KHSO4 (careful: gas evolution). Extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualizations

Figure 1: Synthesis vs. Application Workflow

This diagram illustrates the chemoselective pathway and the risks bypassed by purchasing the material.

G Start Boc-D-Asp(OBzl)-OH (Acid Precursor) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride IBCF / NMM -15°C Risk RISK: Racemization & Ester Cleavage MixedAnhydride->Risk Product Boc-D-Aspartinol 4-Benzyl Ester MixedAnhydride->Product NaBH4 Reduction (Route B: Make) Risk->Product Yield Loss Aldehyde Boc-D-Asp-al (Aldehyde) Product->Aldehyde Swern/DMP Oxidation (Route A: Buy & Use) Drug Peptidomimetic Drug Target Aldehyde->Drug Reductive Amination

Caption: Route B (Make) involves a risky reduction step. Route A (Buy) starts directly at the green node, accelerating the path to the drug target.

Figure 2: Sourcing Decision Matrix

A logic gate for project managers to determine procurement strategy.

DecisionTree Start Requirement: Boc-D-Aspartinol(OBzl) ScaleCheck Scale Required? Start->ScaleCheck TimeCheck Timeline < 1 Week? ScaleCheck->TimeCheck < 50g Make DECISION: MAKE (Cost Priority) ScaleCheck->Make > 100g PurityCheck Strict Chiral Specs (>99% ee)? TimeCheck->PurityCheck No Buy DECISION: BUY (Reliability Priority) TimeCheck->Buy Yes PurityCheck->Buy Yes (Risk Aversion) PurityCheck->Make No (Can tolerate 95% ee)

Caption: Decision logic prioritizes "Buy" for small-scale, high-purity needs common in early drug discovery.

References

  • Rodriguez, M., et al. (1991). Mixed anhydrides in peptide synthesis.[2][3][4] Reduction of urethane formation and racemization using N-methylpiperidine.[2][3][4]The Journal of Organic Chemistry, 56(12). Link

  • Blaskovich, M. A. (2008).[5] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.The Open Organic Chemistry Journal, 2, 108-111. Link

  • Sigma-Aldrich. Product Specification: Boc-D-Asp(OBzl)-OH.[6][7]Link[7]

  • Reagentia. Commercial Pricing: this compound.[8]Link[8]

  • Kokotos, G. (1990). Synthesis of amino alcohols and their applications in peptide chemistry.Journal of Chemical Research. (General grounding on amino alcohol utility).

Sources

Comprehensive Guide: Boc-D-aspartinol 4-Benzyl Ester in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide and literature review for Boc-D-aspartinol 4-Benzyl Ester , structured as a Publish Comparison Guide for researchers in drug discovery and peptide chemistry.

Executive Summary & Product Profile

This compound (CAS: 182748-72-7) is a specialized chiral building block derived from D-aspartic acid. Unlike standard amino acids, this compound features a reduced C-terminus (primary alcohol) while retaining the side-chain carboxyl protection (benzyl ester).

It is primarily utilized in the synthesis of protease inhibitors , reduced amide isosteres , and chiral pharmaceutical intermediates where the D-configuration is required for metabolic stability or specific receptor targeting.

Feature Specification
CAS Number 182748-72-7
Formula C₁₆H₂₃NO₅
MW 309.36 g/mol
Chirality D-isomer (R-configuration at

-carbon)
Functional Groups

-Boc carbamate, Primary Alcohol,

-Benzyl Ester

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the correct protecting group strategy is critical for yield and stereochemical integrity. Below is an objective comparison of this compound against its primary alternatives.

Comparison 1: Boc-D-Asp(OBzl)-ol vs. Fmoc-D-Asp(OtBu)-ol

Context: Synthesis of Peptide Aldehydes (e.g., HIV Protease Inhibitors).

Parameter Boc-D-Asp(OBzl)-ol (Subject)Fmoc-D-Asp(OtBu)-ol (Alternative)Verdict
Aldehyde Stability High. Boc removal requires acid (TFA), which generally preserves the optical purity of the sensitive

-amino aldehyde.
Low. Fmoc removal requires base (Piperidine), which catalyzes rapid racemization/epimerization of the

-carbon in aldehydes.
Boc Wins for Aldehyde targets.
Side Chain Stability Robust. Benzyl ester is stable to TFA.[1] Requires HF or Hydrogenolysis for removal.[1]Labile. t-Butyl ester is cleaved by TFA. Not orthogonal if N-terminal deprotection is needed without side-chain loss.Boc Wins for multi-step functionalization.
Solubility High in DCM, THF, EtOAc.High in DMF, moderate in DCM.Neutral.

Field Insight: When synthesizing transition-state inhibitors (e.g., aldehydes, chloromethyl ketones), the Boc/Bzl strategy is superior because it avoids the basic conditions that destroy the chiral center of the aldehyde.

Comparison 2: D-Isomer vs. L-Isomer

Context: Metabolic Stability and Target Specificity.

  • Proteolytic Resistance: Peptides incorporating the D-isomer (derived from Boc-D-aspartinol) exhibit significantly higher half-lives in plasma compared to L-isomers, as endogenous proteases typically recognize L-configurations.

  • Bacterial Targets: D-amino acid derivatives are essential for targeting bacterial cell wall synthesis enzymes (e.g., transpeptidases) which process D-Ala-D-Ala motifs.

Experimental Protocols

Workflow: Synthesis of Chiral Peptide Aldehydes

The most common application of this compound is its oxidation to the corresponding aldehyde, serving as a "warhead" for enzyme inhibition.

Protocol: Dess-Martin Oxidation

This protocol minimizes racemization compared to Swern oxidation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Buffer: Sodium Bicarbonate (NaHCO₃) (solid, 5.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Buffering: Add solid NaHCO₃ to the solution. Reasoning: DMP releases acetic acid during the reaction; the base prevents acid-catalyzed side reactions.

  • Oxidation: Add DMP in a single portion at 0°C. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Aldehydes are unstable on silica; minimize column time.

Typical Performance Data:

Metric Typical Value Notes
Yield 85 - 92% High efficiency conversion.
Purity (HPLC) > 98% Minimal over-oxidation to acid.

| ee Preservation | > 99% | Critical advantage over Swern oxidation. |

Visualizations & Pathways

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the precursor acid to the alcohol (the product of interest) and its downstream application in aldehyde synthesis.

G Asp Boc-D-Asp(OBzl)-OH (Precursor Acid) MA Mixed Anhydride Intermediate Asp->MA iBuOCOCl NMM Alcohol This compound (The Product) MA->Alcohol NaBH4 Reduction Aldehyde Boc-D-Asp(OBzl)-H (Peptide Aldehyde) Alcohol->Aldehyde Dess-Martin Oxidation Inhibitor Protease Inhibitor (Drug Candidate) Aldehyde->Inhibitor Reductive Amination or Coupling

Caption: Synthetic pathway from Aspartic Acid precursor to Protease Inhibitor via the Aspartinol intermediate.

Figure 2: Protecting Group Decision Tree

A logic guide for researchers choosing between Boc and Fmoc variants of Aspartinol.

DecisionTree Start Select Aspartinol Strategy Target Target Molecule Type? Start->Target Aldehyde Peptide Aldehyde (e.g., Protease Inhibitor) Target->Aldehyde Sensitive Alpha-Carbon Stable Stable Peptide/Isostere Target->Stable Standard Backbone BocRoute USE: Boc-D-aspartinol(OBzl) Reason: Acidic deprotection preserves chirality. Aldehyde->BocRoute Stable->BocRoute If aggregation prone FmocRoute USE: Fmoc-D-aspartinol(OtBu) Reason: Orthogonal to acid-labile linkers. Stable->FmocRoute If base stable

Caption: Decision matrix for selecting Boc vs. Fmoc strategies based on the target molecule's sensitivity.

References

  • Sigma-Aldrich. Boc-D-Asp(OBzl)-OH Product Specification & Safety Data Sheet. CAS 51186-58-4.[3] Available at:

  • ChemicalBook. this compound (CAS 182748-72-7) Technical Data. Available at:

  • BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Available at:

  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149-164. (Foundational text on amino aldehyde stability).
  • Common Organic Chemistry. Dess-Martin Periodinane Oxidation Protocol. Available at:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.